molecular formula C10H12O3 B12361261 4-Methoxybenzyl acetate-d3

4-Methoxybenzyl acetate-d3

Numéro de catalogue: B12361261
Poids moléculaire: 183.22 g/mol
Clé InChI: HFNGYHHRRMSKEU-BMSJAHLVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methoxybenzyl acetate-d3 is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 183.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H12O3

Poids moléculaire

183.22 g/mol

Nom IUPAC

[4-(trideuteriomethoxy)phenyl]methyl acetate

InChI

InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3/i2D3

Clé InChI

HFNGYHHRRMSKEU-BMSJAHLVSA-N

SMILES isomérique

[2H]C([2H])([2H])OC1=CC=C(C=C1)COC(=O)C

SMILES canonique

CC(=O)OCC1=CC=C(C=C1)OC

Origine du produit

United States

Foundational & Exploratory

Synthesis of Deuterated 4-Methoxybenzyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for deuterated 4-methoxybenzyl acetate, specifically targeting deuteration at the methoxy group (4-(methoxy-d3)-benzyl acetate). This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

The synthesis is approached in a two-step sequence, commencing with the deuteration of the commercially available starting material, 4-hydroxybenzyl alcohol, followed by the esterification of the resulting deuterated intermediate. This guide provides detailed experimental protocols, expected quantitative data, and visual representations of the synthetic workflow to facilitate its application in a laboratory setting.

Data Presentation

The following tables summarize the anticipated quantitative data for the synthesis of deuterated 4-methoxybenzyl acetate. These values are based on established chemical literature for analogous reactions and serve as a benchmark for the expected outcomes.

Table 1: Synthesis of (4-(methoxy-d3)phenyl)methanol

ParameterValue
Reactants
4-Hydroxybenzyl alcohol1.0 eq
Deuterated methyl iodide (CD3I)1.2 eq
Potassium Carbonate (K2CO3)1.5 eq
AcetoneAnhydrous
Reaction Conditions
TemperatureReflux (approx. 56 °C)
Reaction Time12-18 hours
Product
Expected Yield85-95%
Isotopic Purity>98%

Table 2: Synthesis of 4-Methoxybenzyl Acetate-d3

ParameterValue
Reactants
(4-(methoxy-d3)phenyl)methanol1.0 eq
Acetic Anhydride1.5 eq
PyridineAnhydrous
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product
Expected Yield90-98%
Overall Yield (from 4-hydroxybenzyl alcohol)76-93%
Final Isotopic Purity>98%

Experimental Protocols

Step 1: Synthesis of (4-(methoxy-d3)phenyl)methanol

This procedure outlines the deuteromethylation of 4-hydroxybenzyl alcohol using deuterated methyl iodide.

Materials:

  • 4-Hydroxybenzyl alcohol

  • Deuterated methyl iodide (CD3I)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add deuterated methyl iodide (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure (4-(methoxy-d3)phenyl)methanol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

Step 2: Synthesis of this compound

This procedure describes the esterification of the deuterated alcohol with acetic anhydride.

Materials:

  • (4-(methoxy-d3)phenyl)methanol

  • Acetic anhydride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (4-(methoxy-d3)phenyl)methanol (1.0 eq) in anhydrous pyridine in a dry round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure, purity, and isotopic enrichment.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis.

SynthesisWorkflow cluster_step1 Step 1: Deuteromethylation cluster_step2 Step 2: Esterification Start 4-Hydroxybenzyl Alcohol Reagents1 CD3I, K2CO3, Acetone Start->Reagents1 Reaction1 Reflux Reagents1->Reaction1 Workup1 Workup & Purification Reaction1->Workup1 Intermediate (4-(methoxy-d3)phenyl)methanol Workup1->Intermediate Reagents2 Acetic Anhydride, Pyridine Intermediate->Reagents2 Reaction2 Stir at RT Reagents2->Reaction2 Workup2 Workup & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Overall synthetic workflow for deuterated 4-methoxybenzyl acetate.

LogicalRelationship Start Starting Material (4-Hydroxybenzyl Alcohol) Deuteration Deuteration Step (O-methylation with CD3I) Start->Deuteration Intermediate Deuterated Intermediate ((4-(methoxy-d3)phenyl)methanol) Deuteration->Intermediate Esterification Esterification Step (Acetylation) Intermediate->Esterification FinalProduct Final Product (this compound) Esterification->FinalProduct

Caption: Logical progression of the two-step synthesis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxybenzyl Acetate-d3

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and applications of this compound. This deuterated analog of 4-methoxybenzyl acetate is a valuable tool in various research and development settings, particularly in pharmacokinetic and metabolic studies.

Core Physicochemical Properties

This compound, also known as anisyl acetate-d3, is the deuterated form of 4-methoxybenzyl acetate.[1][2] The deuterium labeling is on the methoxy group. Below is a summary of its key physicochemical properties. Data for the non-deuterated form is included for comparison, as many physical properties are expected to be very similar.

PropertyValue (this compound)Value (4-methoxybenzyl acetate)
Molecular Formula C₁₀H₉D₃O₃C₁₀H₁₂O₃[3][4]
Molar Mass 183.22 g/mol [1][2]180.20 g/mol [3][4]
CAS Number 1394230-53-5[1][2][3]104-21-2[4][5][6]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid with a floral, fruity odor[4]
Boiling Point Not specified137 °C @ 12 mmHg[4]
Melting Point Not specified84 °C[4]
Density Not specified1.104 - 1.111 g/cm³[4]
Refractive Index Not specified1.511 - 1.517[4]
Solubility Not specifiedInsoluble in water; soluble in organic solvents and oils[4]

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are crucial in drug development. The primary application is as an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[2] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the non-deuterated analyte. This is particularly useful in pharmacokinetic studies to trace the metabolic fate of the compound.[1][2]

applications cluster_0 Core Compound cluster_1 Key Applications cluster_2 Analytical Techniques Cmpd 4-Methoxybenzyl Acetate-d3 IS Internal Standard in Quantitative Analysis Cmpd->IS used as Tracer Tracer in Pharmacokinetic and Metabolic Studies Cmpd->Tracer used as LCMS LC-MS IS->LCMS GCMS GC-MS IS->GCMS NMR NMR IS->NMR

Applications of this compound in Research.

Experimental Protocols

Synthesis and Purification

The synthesis of this compound typically involves the acetylation of 4-methoxybenzyl-d3 alcohol. A general laboratory-scale protocol is outlined below:

  • Reaction Setup : 4-methoxybenzyl-d3 alcohol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation : Acetic anhydride is added to the solution, followed by a catalytic amount of a base such as pyridine or triethylamine. The reaction is typically stirred at room temperature.

  • Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification : The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

synthesis_workflow Start 4-Methoxybenzyl-d3 Alcohol + Acetic Anhydride Reaction Acetylation Reaction (Solvent, Base Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Aqueous Workup (Quenching and Extraction) Monitoring->Workup upon completion Drying Drying of Organic Layer Workup->Drying Purification Purification (Column Chromatography or Distillation) Drying->Purification Product Pure 4-Methoxybenzyl Acetate-d3 Purification->Product

General workflow for the synthesis and purification.
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. In the ¹H NMR spectrum of this compound, the characteristic singlet for the methoxy protons around 3.8 ppm in the non-deuterated version will be absent. The other signals, including the aromatic protons, the benzylic protons, and the acetyl protons, will be present at their expected chemical shifts.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and purity of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (183.22 m/z). The fragmentation pattern can also be analyzed to confirm the structure.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to assess the purity of this compound. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[7] Detection is commonly performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored under the recommended conditions as specified in the Certificate of Analysis, which is typically at room temperature for shipment in the continental US.[1][2]

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Methoxybenzyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-methoxybenzyl acetate-d3. The information presented herein is crucial for the identification and characterization of this isotopically labeled compound in various research and development settings. This document outlines the predicted fragmentation pathways under electron ionization (EI) and provides a comprehensive experimental protocol for its analysis.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

The mass spectrum of this compound is predicted based on the known fragmentation of its non-deuterated analog, 4-methoxybenzyl acetate, and the established principles of mass spectrometry for deuterated compounds. The primary difference in the mass spectrum will be a +3 Da shift in the mass-to-charge ratio (m/z) for any fragment ion containing the deuterated acetyl group.

The molecular weight of 4-methoxybenzyl acetate is 180.2 g/mol , while the deuterated analog, this compound, has a molecular weight of approximately 183.22 g/mol .[1][2] The molecular ion peak ([M]+•) for the deuterated compound is therefore expected at m/z 183.

The major fragmentation pathways are expected to involve:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the benzylic oxygen, leading to the formation of an acylium ion.

  • Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the oxygen of the acetate group, resulting in the formation of a stable 4-methoxybenzyl cation.

  • Loss of a neutral molecule: Elimination of a neutral molecule, such as ketene, from the molecular ion.

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and the proposed fragmentation mechanism for this compound. For comparison, the corresponding fragments for the non-deuterated compound are also included.

Predicted m/z for this compoundCorresponding m/z for 4-Methoxybenzyl AcetateProposed Fragment Structure/FormulaFragmentation Pathway
183180[C10H9D3O3]+•Molecular Ion
141138[C8H9O2]+Loss of ketene-d3 (CD2=C=O)
121121[C8H9O]+4-methoxybenzyl cation
4643[CD3CO]+Deuterated acylium ion

Fragmentation Pathway Diagram

The following diagram illustrates the primary predicted fragmentation pathways of this compound under electron ionization.

fragmentation M [M]+• m/z = 183 (this compound) F1 m/z = 141 M->F1 - CD2=C=O F2 m/z = 121 M->F2 - •OC(O)CD3 F3 m/z = 46 M->F3 α-cleavage

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This protocol is based on established methods for the analysis of similar benzyl acetate derivatives.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile or ethyl acetate at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: If analyzing the compound in a complex matrix (e.g., biological fluid, environmental sample), perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and minimize matrix effects.

Gas Chromatography (GC) Conditions
ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5MS or equivalent)
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio) or Splitless
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometry (MS) Conditions
ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-300
Scan Mode Full Scan

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution Working Working Standards Stock->Working Injection GC Injection Working->Injection Extraction Sample Extraction Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

Caption: GC-MS analysis workflow for this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of 4-Methoxybenzyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 4-methoxybenzyl acetate-d3, a deuterated analog of 4-methoxybenzyl acetate. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds in their studies. Herein, we delve into the synthesis, analysis, and critical quality attributes of this compound, with a focus on presenting clear, actionable information.

Quantitative Analysis of Isotopic Purity and Enrichment

The isotopic purity and enrichment are critical parameters that define the quality and utility of a deuterated compound. Isotopic purity refers to the percentage of the target molecule that contains the desired isotopic label, while isotopic enrichment quantifies the percentage of a specific position or positions within the molecule that is substituted with the heavy isotope.

While specific batch data can be found in the Certificate of Analysis provided by suppliers, the following tables represent typical specifications for this compound, illustrating the expected levels of isotopic purity and enrichment.

Table 1: Representative Isotopic Purity and Enrichment Data for this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥98%HPLC, GC-MS
Isotopic Purity (d3)≥99%Mass Spectrometry
Isotopic Enrichment (per Deuterium)≥98 atom % D¹H NMR, Mass Spectrometry
d0 Content≤0.5%Mass Spectrometry
d1 Content≤0.5%Mass Spectrometry
d2 Content≤1.0%Mass Spectrometry

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₉D₃O₃
Molecular Weight183.22 g/mol
CAS Number1394230-53-5
AppearanceColorless to pale yellow liquid
SolubilitySoluble in most organic solvents

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the analytical procedures used to determine its isotopic purity and enrichment.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the esterification of 4-methoxybenzyl-α,α-d2-alcohol-d1 with acetic anhydride.

Materials:

  • 4-methoxybenzyl-α,α-d2-alcohol-d1

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-methoxybenzyl-α,α-d2-alcohol-d1 in dichloromethane.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Determination of Isotopic Purity and Enrichment

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic distribution and purity of a labeled compound.

Instrumentation:

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) or Gas Chromatograph-Mass Spectrometer (GC-MS) with a high-resolution analyzer (e.g., TOF, Orbitrap).

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Inject the sample into the LC-MS or GC-MS system.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the isotopic cluster of the molecular ion peak. The relative intensities of the M, M+1, M+2, and M+3 peaks are used to calculate the percentage of d0, d1, d2, and d3 species, respectively.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the level of deuteration at specific sites within a molecule.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the methoxy protons and any residual protons at the deuterated positions.

  • The isotopic enrichment is calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated reference signal in the molecule.

Visualizing the Workflow

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 4-Methoxybenzyl-d3-alcohol reaction Esterification Reaction start->reaction reagents Reactants: - Acetic Anhydride - Pyridine - Dichloromethane reagents->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_analysis Analytical Workflow for Isotopic Purity and Enrichment cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis sample Sample: This compound ms_prep Sample Preparation (Dilution) sample->ms_prep nmr_prep Sample Preparation (Dissolution in CDCl3) sample->nmr_prep ms_analysis LC-MS or GC-MS Analysis ms_prep->ms_analysis ms_data Data Analysis: Isotopic Distribution (d0-d3) ms_analysis->ms_data report Final Report: Isotopic Purity & Enrichment ms_data->report nmr_analysis ¹H NMR Spectroscopy nmr_prep->nmr_analysis nmr_data Data Analysis: Isotopic Enrichment nmr_analysis->nmr_data nmr_data->report

Caption: Analytical workflow for determining isotopic purity.

Stability and Storage of 4-Methoxybenzyl Acetate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-methoxybenzyl acetate-d3. As a deuterated internal standard, its purity and integrity are paramount for accurate quantitative analysis in research and drug development. This document synthesizes information on the chemical properties, potential degradation pathways, and best practices for handling and storage to ensure its long-term stability.

Chemical Properties and the Impact of Deuteration

This compound is a stable isotope-labeled version of 4-methoxybenzyl acetate. The three hydrogen atoms on the methoxy group are replaced with deuterium (d3). This isotopic substitution is key to its primary application as an internal standard in mass spectrometry-based analyses.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, generally enhances the metabolic and chemical stability of the molecule at the site of deuteration. For this compound, this increased bond strength makes the methoxy group less susceptible to certain enzymatic or chemical cleavage compared to its non-deuterated counterpart. The deuterium label is on a non-exchangeable position, meaning it is not expected to exchange with protons from solvents under typical analytical conditions.[1]

Table 1: Physicochemical Properties of 4-Methoxybenzyl Acetate (Non-deuterated)

PropertyValue
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow liquid
Odor Floral, fruity, balsamic
Boiling Point 137-139 °C at 12 mm Hg
Density 1.107 g/mL at 25 °C
Solubility Insoluble in water, soluble in alcohol and oils

Note: Data is for the non-deuterated analog. The deuterated version will have a slightly higher molecular weight (approx. 183.22 g/mol ) but similar physical properties.

Potential Degradation Pathways

While deuteration enhances stability, this compound is still susceptible to degradation under certain conditions. The primary degradation pathway for benzyl acetates is hydrolysis of the ester linkage.[2][3]

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-methoxybenzyl alcohol-d3 and acetic acid. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

  • Oxidation: Although less common for this class of compounds under normal storage conditions, strong oxidizing agents could potentially lead to degradation.

Recommended Storage Conditions

To maintain the chemical and isotopic integrity of this compound, the following storage conditions are recommended. These are based on general best practices for deuterated compounds and information available for the non-deuterated analog.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Temperature Store in a cool location. Some suppliers recommend room temperature (in the continental US), while others suggest refrigeration (2-8 °C) for long-term storage.Lower temperatures slow down the rate of chemical reactions, including potential hydrolysis.
Light Protect from light. Store in an amber vial or in a dark place.To prevent potential photodegradation.
Moisture Keep in a dry place. Store in a tightly sealed container.To minimize the risk of hydrolysis.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To protect against potential oxidation.
Container Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap).To prevent contamination and evaporation.

Note: Always refer to the manufacturer's Certificate of Analysis (CoA) for specific storage recommendations and expiration dates.[4]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in a research setting, stability studies can be performed. The following are generalized protocols for assessing stability.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60 °C for a specified period.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C for a specified period.

    • Oxidative Degradation: Add 3% H2O2 and incubate at room temperature.

    • Thermal Degradation: Store a solid sample or a solution at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose a solution to a controlled light source (e.g., xenon lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions.

  • Sample Preparation: Store aliquots of this compound in appropriate containers under the recommended storage conditions (e.g., refrigerated, protected from light).

  • Time Points: Analyze samples at regular intervals (e.g., 0, 3, 6, 12, 24 months).

  • Analysis: Use a validated analytical method (e.g., HPLC-UV/MS) to determine the purity and concentration of this compound at each time point.

Visualizing Stability Testing Workflow

The following diagram illustrates a general workflow for conducting a stability assessment of this compound.

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Analysis & Reporting start Define Stability Study Objectives prep_compound Procure & Characterize This compound start->prep_compound prep_solutions Prepare Stock & Sample Solutions prep_compound->prep_solutions select_conditions Select Storage & Stress Conditions prep_solutions->select_conditions long_term Long-Term Stability Study (Recommended Conditions) select_conditions->long_term Initiate Studies forced_degradation Forced Degradation Study (Stress Conditions) select_conditions->forced_degradation Initiate Studies sampling Sample at Pre-defined Time Points long_term->sampling forced_degradation->sampling analyze_samples Analyze Samples sampling->analyze_samples analytical_method Develop & Validate Stability-Indicating Method (e.g., HPLC-MS) analytical_method->analyze_samples data_analysis Analyze Data (Purity, Degradation Products, Kinetics) analyze_samples->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a chemically stable compound, with its stability enhanced by deuteration at the methoxy position. However, to ensure its integrity as an internal standard, proper storage and handling are crucial. The primary degradation pathway to be aware of is hydrolysis of the ester bond, which can be minimized by storing the compound in a cool, dry, and dark environment in a tightly sealed container. For critical applications, verifying the stability of the compound under the specific experimental conditions is recommended.

References

Technical Guide: Solubility of 4-Methoxybenzyl Acetate-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methoxybenzyl acetate-d3. Due to the limited availability of specific data for the deuterated form, this guide leverages data from its non-deuterated analog, 4-methoxybenzyl acetate, to provide a foundational understanding of its solubility characteristics. The principles of solubility are expected to be comparable between the two forms.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical reactions to biological systems. The principle of "like dissolves like" is a fundamental concept governing solubility, where compounds with similar polarities tend to be miscible. 4-Methoxybenzyl acetate is an ester with both polar (ester group, methoxy group) and nonpolar (benzyl ring) characteristics, suggesting its solubility will vary across different organic solvents.

Quantitative Solubility Data

SolventSolubilityTemperature (°C)Data Type
Water782.9 mg/L[][2]25 (estimated)[][2]Quantitative (estimated)
EthanolMiscible[3]Room Temperature[3]Qualitative
OilsSoluble[3]Not SpecifiedQualitative
GlycerolInsoluble[3]Not SpecifiedQualitative
Propylene GlycolInsoluble[3]Not SpecifiedQualitative

Experimental Protocols for Solubility Determination

A precise determination of solubility requires a standardized experimental protocol. The following outlines a general and widely accepted method for determining the solubility of a compound like this compound in various organic solvents.

Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a defined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For solvents where sedimentation is slow, centrifugation can be used to separate the undissolved solid from the saturated solution.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Data Analysis: Determine the concentration of this compound in the saturated solution by using the calibration curve. The solubility is typically reported in units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of organic solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow to settle or centrifuge C->D E Filter supernatant D->E G Analyze standards and sample by HPLC/GC E->G F Prepare calibration standards F->G H Determine concentration G->H I I H->I Report Solubility (mg/mL or mol/L)

Workflow for determining the solubility of a compound.

References

Commercial Suppliers and Technical Guide for High-Purity 4-Methoxybenzyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity 4-methoxybenzyl acetate-d3, sourcing from reliable commercial suppliers is crucial for ensuring the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of a key commercial supplier, typical product specifications, and detailed experimental protocols relevant to the synthesis and quality control of this deuterated compound.

Commercial Suppliers

A notable commercial supplier of high-purity this compound for research and development purposes is:

  • MedChemExpress (MCE): A supplier of a wide range of bioactive molecules and research chemicals, including isotope-labeled compounds.[1][2] They offer this compound, designated as a deuterated-labeled version of 4-methoxybenzyl acetate, primarily for research applications.[1][3]

Product Specifications

High-purity this compound is essential for applications such as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[3] While a specific Certificate of Analysis for this compound is available upon request from the supplier, the following table summarizes the typical quantitative data for a high-purity batch based on industry standards for deuterated compounds.

ParameterSpecificationTypical Analytical Method
Chemical Identity Conforms to the structure of 4-(methoxy-d3)-benzyl acetate¹H NMR, ¹³C NMR, MS
CAS Number 1394230-53-5-
Molecular Formula C₁₀H₉D₃O₃-
Molecular Weight 183.22 g/mol Mass Spectrometry
Chemical Purity ≥98.0%HPLC, GC
Isotopic Purity (D) ≥98.0%¹H NMR, Mass Spectrometry
Appearance Colorless to pale yellow liquidVisual Inspection
Solubility Soluble in DMSO, Methanol, EthanolVisual Inspection

Experimental Protocols

The following sections detail plausible methodologies for the synthesis and quality control of high-purity this compound. These protocols are based on established chemical principles for deuteration and esterification.

Synthesis of 4-(methoxy-d3)-benzyl Alcohol

The key intermediate, 4-(methoxy-d3)-benzyl alcohol, can be synthesized from a suitable precursor such as 4-hydroxybenzyl alcohol.

Materials:

  • 4-hydroxybenzyl alcohol

  • Deuterated methyl iodide (CD₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzyl alcohol in acetone, add potassium carbonate.

  • Stir the suspension at room temperature and add deuterated methyl iodide dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(methoxy-d3)-benzyl alcohol.

  • Purify the crude product by flash column chromatography.

Esterification to this compound

The final product is obtained by the esterification of the deuterated alcohol.

Materials:

  • 4-(methoxy-d3)-benzyl alcohol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(methoxy-d3)-benzyl alcohol in dichloromethane and cool the solution in an ice bath.

  • Add pyridine followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by flash column chromatography to obtain the high-purity product.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and a representative quality control process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Deuteromethylation cluster_step2 Step 2: Esterification 4-hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol CD3I CD3I / K2CO3 4-methoxy-d3-benzyl_alcohol 4-(methoxy-d3)-benzyl Alcohol CD3I->4-methoxy-d3-benzyl_alcohol Acetic_Anhydride Acetic Anhydride / Pyridine 4-methoxy-d3-benzyl_alcohol->Acetic_Anhydride Final_Product This compound Acetic_Anhydride->Final_Product

Caption: Synthetic pathway for this compound.

QC_Workflow cluster_tests Quality Control Tests Crude_Product Crude this compound Purification Flash Column Chromatography Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Analysis Analytical Testing Purified_Product->Analysis Analysis->Purification Fail Final_Product High-Purity this compound Analysis->Final_Product Pass HPLC_GC HPLC/GC (Chemical Purity) Analysis->HPLC_GC NMR ¹H NMR (Structure, Isotopic Purity) Analysis->NMR MS Mass Spectrometry (MW, Isotopic Purity) Analysis->MS CoA Certificate of Analysis Generation Final_Product->CoA

Caption: Quality control workflow for high-purity product.

References

Methodological & Application

Application Notes: Quantitative Analysis of 4-Methoxybenzyl Acetate Using 4-Methoxybenzyl Acetate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl acetate, also known as anisyl acetate, is a compound used in the flavor and fragrance industries and is found naturally in various fruits and vanilla.[1] Accurate quantification of this and similar compounds in complex matrices is crucial for quality control, pharmacokinetic studies, and safety assessments. The use of a stable isotope-labeled internal standard, such as 4-methoxybenzyl acetate-d3, is the gold standard for quantitative analysis by mass spectrometry (MS).[2][3] The co-elution of the deuterated internal standard with the analyte of interest allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[3]

These application notes provide a detailed protocol for the quantification of 4-methoxybenzyl acetate in a biological matrix (e.g., plasma) using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Assay

The method described is based on protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of 4-methoxybenzyl acetate and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents
  • 4-Methoxybenzyl acetate (analyte)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma (e.g., human, rat)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methoxybenzyl acetate and dissolve it in 10 mL of acetonitrile.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile.

  • Analyte Working Solutions (Calibration Standards and Quality Controls): Prepare a series of dilutions from the analyte stock solution using acetonitrile:water (1:1, v/v) to create calibration standards and quality control (QC) samples at the desired concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for the blank matrix).

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methoxybenzyl acetate181.1121.115
This compound184.1124.115

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A typical calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is commonly used.

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5065,00051,5001.262
100130,00050,8002.559
500660,00051,20012.891
10001,320,00050,90025.933
Precision and Accuracy

The precision and accuracy of the method are evaluated by analyzing QC samples at low, medium, and high concentrations in multiple replicates.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC32.9598.34.5
MQC8081.2101.53.2
HQC800790.498.82.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Figure 1. Experimental workflow for the quantification of 4-methoxybenzyl acetate.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation acetate 4-Methoxybenzyl Acetate hydrolysis Esterases acetate->hydrolysis alcohol 4-Methoxybenzyl Alcohol hydrolysis->alcohol oxidation Alcohol Dehydrogenase alcohol->oxidation aldehyde 4-Methoxybenzaldehyde oxidation->aldehyde oxidation2 Aldehyde Dehydrogenase aldehyde->oxidation2 acid 4-Methoxybenzoic Acid oxidation2->acid glucuronidation UDP-glucuronosyl-transferases acid->glucuronidation glycine_conj Glycine N-acyltransferase acid->glycine_conj glucuronide 4-Methoxybenzoyl Glucuronide glucuronidation->glucuronide Excretion hippurate 4-Methoxyhippuric Acid glycine_conj->hippurate Excretion

Figure 2. Hypothetical metabolic pathway of 4-methoxybenzyl acetate.

Discussion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of 4-methoxybenzyl acetate in a biological matrix. The use of the deuterated internal standard, this compound, is critical for achieving the high level of accuracy and precision required in regulated bioanalysis. The simple protein precipitation method for sample preparation is efficient and suitable for high-throughput analysis.

The hypothetical metabolic pathway suggests that 4-methoxybenzyl acetate is likely metabolized through hydrolysis to 4-methoxybenzyl alcohol, followed by oxidation to the corresponding aldehyde and carboxylic acid. These metabolites can then undergo Phase II conjugation reactions before excretion. This proposed pathway is based on the known metabolism of structurally similar compounds like benzyl acetate.[4][5] Understanding the metabolism of 4-methoxybenzyl acetate is important for interpreting pharmacokinetic and toxicological data.

Conclusion

This application note details a comprehensive and sensitive LC-MS/MS method for the quantification of 4-methoxybenzyl acetate using its deuterated internal standard, this compound. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar compounds.

References

Quantitative Analysis of Flavor Compounds Using 4-Methoxybenzyl Acetate-d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of flavor compounds, particularly fruity and floral esters, in various matrices using a stable isotope dilution assay (SIDA) with 4-methoxybenzyl acetate-d3 as an internal standard. Detailed experimental protocols for sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and data processing are presented. The application of this methodology ensures high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis. Representative data and visualizations are included to guide researchers in implementing this robust analytical technique.

Introduction

The accurate quantification of volatile and semi-volatile flavor compounds is critical in the food and beverage industry, fragrance development, and sensory science. 4-Methoxybenzyl acetate, also known as anisyl acetate, is a key flavor compound found in various fruits and vanilla, imparting sweet, fruity, and floral notes.[1] Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of small molecules in complex matrices.[2] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard, which exhibits nearly identical chemical and physical properties to the unlabeled analyte.[2] this compound, a deuterated analog of 4-methoxybenzyl acetate, is an ideal internal standard for the quantification of this and structurally related flavor esters.[3] Its use, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), allows for the precise measurement of flavor compounds by correcting for variations in sample extraction, derivatization, and instrument response.[4]

Experimental Protocols

Synthesis of this compound (Internal Standard)

While commercially available, this compound can also be synthesized. A common method is the esterification of a deuterated precursor.

Reaction Scheme:

(CD₃)₂CO + NaBH₄ → (CD₃)₂CHOH (Isopropanol-d8)

4-methoxybenzyl alcohol + Acetic anhydride-d6 → this compound + Acetic acid-d3

General Protocol:

  • Preparation of Deuterated Acetic Anhydride: Acetyl chloride is reacted with sodium acetate-d3 to yield acetic anhydride-d6.

  • Esterification: 4-methoxybenzyl alcohol is reacted with acetic anhydride-d6 in the presence of a catalyst, such as pyridine or a solid acid catalyst.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield pure this compound.

Sample Preparation

The choice of sample preparation technique depends on the matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME).

  • To 10 mL of the liquid sample (e.g., fruit juice, wine), add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution in methanol).

  • Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or a 1:1 mixture of pentane and diethyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic layer.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

  • Weigh 2 g of a homogenized solid sample or pipette 5 mL of a liquid sample into a 20 mL headspace vial.

  • Add a known amount of this compound internal standard solution.

  • Add 1 g of sodium chloride to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow for equilibration of the analytes in the headspace.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • Desorb the fiber in the GC injector at a high temperature (e.g., 250 °C) for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for LLE) or direct desorption (for SPME)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
4-Methoxybenzyl acetate13710777
This compound14011080
Other Target EstersSpecific to analyteSpecific to analyteSpecific to analyte

Data Presentation and Analysis

Calibration

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the internal standard (this compound). The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantification of Flavor Compounds

The concentration of the target flavor compounds in the samples is determined using the calibration curve. The peak area ratio of the analyte to the internal standard in the sample is measured, and the corresponding concentration is calculated from the regression equation of the calibration curve.

Representative Quantitative Data

The following table presents hypothetical but realistic quantitative data for common fruity esters in a fruit juice sample, as determined by SIDA-GC-MS using this compound as the internal standard.

Flavor CompoundRetention Time (min)Concentration (µg/L)RSD (%) (n=3)
Ethyl Acetate5.21250.53.1
Isoamyl Acetate8.985.24.5
Ethyl Butyrate9.545.75.2
Hexyl Acetate12.315.86.1
4-Methoxybenzyl acetate 18.5 5.2 4.8
This compound18.4(Internal Standard)-

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Add_IS Spike with This compound Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE for liquids SPME Headspace SPME Add_IS->SPME for solids/liquids Concentrate Concentrate Extract LLE->Concentrate GCMS GC-MS Analysis SPME->GCMS Concentrate->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Final_Result Quantitative Results Quantification->Final_Result Final Concentration

Caption: Experimental workflow for quantitative analysis.

Principle of Stable Isotope Dilution Analysis

sida_principle cluster_process Analytical Process Analyte Analyte (A) Extraction Extraction & Concentration Analyte->Extraction IS Isotopically Labeled Analyte (A*) IS->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Measurement Measure Peak Area Ratio (A / A*) GCMS_Analysis->Measurement Quantification Calculate Concentration of Analyte Measurement->Quantification

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Generalized Olfactory Signaling Pathway

olfactory_pathway Odorant Odorant Molecule (e.g., 4-Methoxybenzyl Acetate) OR Olfactory Receptor (in Olfactory Epithelium) Odorant->OR G_Protein G-protein Activation (Golf) OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Opening of Cation Channels cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Olfactory_Bulb Signal to Olfactory Bulb Action_Potential->Olfactory_Bulb Brain Processing in Olfactory Cortex (Brain) Olfactory_Bulb->Brain

Caption: Generalized olfactory signal transduction pathway.

References

Application Note: Quantitative Analysis of 4-Methoxybenzyl Acetate in a Representative Matrix using a Deuterated Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4-methoxybenzyl acetate. To ensure accuracy and precision, 4-methoxybenzyl acetate-d3 is employed as an internal standard (IS). This method is suitable for the determination of 4-methoxybenzyl acetate in complex matrices relevant to drug development and flavor and fragrance analysis. The protocol outlines sample preparation, instrument parameters, and data analysis, and includes representative quantitative data.

Introduction

4-Methoxybenzyl acetate, also known as anisyl acetate, is a compound of interest in the pharmaceutical and flavor/fragrance industries due to its characteristic aroma and potential biological activities.[1][2][3] Accurate and reliable quantification of this analyte in various matrices is crucial for quality control, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation and instrument response.[5] This application note provides a comprehensive protocol for the development and application of a GC-MS method for 4-methoxybenzyl acetate.

Experimental Protocols

Materials and Reagents
  • 4-Methoxybenzyl acetate (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Representative matrix (e.g., placebo formulation, food simulant)

Standard and Sample Preparation

2.1. Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methoxybenzyl acetate and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

2.2. Working Standard Solutions

Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each calibration standard with the Internal Standard Stock Solution to a final concentration of 10 µg/mL.

2.3. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1 g of the matrix into a 15 mL centrifuge tube.

  • Spike the sample with 100 µL of the 1 mg/mL Internal Standard Stock Solution (final concentration of 10 µg/g).

  • Add 5 mL of deionized water and vortex for 30 seconds to dissolve or suspend the sample.

  • Add 5 mL of dichloromethane (DCM) to the tube.

  • Vortex vigorously for 2 minutes to extract the analyte and internal standard into the organic layer.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system (or equivalent)

  • Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
4-Methoxybenzyl acetate12118091
This compound12418391

Data Presentation

Table 1: Calibration Curve for 4-Methoxybenzyl Acetate
Concentration (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
0.115,2341,487,9870.010
0.578,9871,502,3450.053
1.0155,4321,495,6780.104
5.0780,1231,510,9870.516
10.01,567,8901,505,4321.041
50.07,890,1231,498,7655.265
100.015,789,0121,501,23410.517
Linearity (R²) \multicolumn{3}{c}{0.9995 }
Table 2: Method Precision and Accuracy
QC LevelSpiked Concentration (µg/g)Measured Concentration (µg/g, n=6)RSD (%)Accuracy (%)
Low1.00.98 ± 0.044.198.0
Medium25.025.7 ± 0.83.1102.8
High75.073.9 ± 2.12.898.5

Mandatory Visualization

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing stock_analyte Analyte Stock (1 mg/mL) working_std Working Calibration Standards stock_analyte->working_std stock_is Internal Standard Stock (1 mg/mL) stock_is->working_std spike_is Spike IS into Sample stock_is->spike_is calibration Calibration Curve Generation working_std->calibration sample Matrix Sample (1 g) sample->spike_is add_water Add Water and Vortex spike_is->add_water add_dcm Add DCM and Vortex add_water->add_dcm centrifuge Centrifuge add_dcm->centrifuge separate_organic Separate Organic Layer centrifuge->separate_organic dry_extract Dry with Na2SO4 separate_organic->dry_extract vial Transfer to Autosampler Vial dry_extract->vial gcms Inject into GC-MS vial->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration integration->calibration quantification Quantification of Analyte in Sample integration->quantification calibration->quantification

Caption: Experimental workflow for the GC-MS analysis of 4-methoxybenzyl acetate.

Discussion

The presented GC-MS method provides excellent linearity, precision, and accuracy for the quantification of 4-methoxybenzyl acetate in a representative matrix. The use of a deuterated internal standard, this compound, is critical for achieving reliable results by correcting for any analyte loss during sample preparation and for variations in injection volume and instrument response.

The selected SIM ions for 4-methoxybenzyl acetate (m/z 121, 180, and 91) and its deuterated internal standard (m/z 124, 183, and 91) provide high selectivity and sensitivity. The base peak at m/z 121 for the analyte and m/z 124 for the internal standard are used for quantification, while the other ions serve as qualifiers to confirm the identity of the compounds.

The liquid-liquid extraction procedure with dichloromethane is effective in isolating the analyte and internal standard from the matrix. The oven temperature program is optimized to ensure good chromatographic separation of 4-methoxybenzyl acetate from potential matrix interferences.

This method can be adapted for the analysis of 4-methoxybenzyl acetate in various other matrices, although some optimization of the sample preparation procedure may be required depending on the complexity of the matrix.

Conclusion

This application note describes a detailed and robust GC-MS method for the quantitative analysis of 4-methoxybenzyl acetate using this compound as an internal standard. The method is shown to be linear, precise, and accurate, making it suitable for routine analysis in research, quality control, and drug development settings. The provided experimental protocol and workflow diagram offer a clear guide for the implementation of this method.

References

Application Note: Quantification of a Model Analyte using LC-MS/MS with 4-Methoxybenzyl Acetate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of a model analyte in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 4-methoxybenzyl acetate-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Detailed experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided. This protocol is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the selective and sensitive quantification of small molecules in complex biological matrices.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS is a form of the analyte where one or more atoms have been substituted with a heavier stable isotope, such as deuterium (²H).[2] Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement. This allows for accurate correction of variations during sample preparation and analysis, leading to highly reliable quantitative results.[2][3]

This application note details a robust LC-MS/MS method for the quantification of a model analyte using this compound as the internal standard. The protocol covers sample preparation from plasma, chromatographic separation using a C18 column, and detection by multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Principle of Quantification with a Stable Isotope-Labeled Internal Standard

The core principle of this method is isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process. The analyte (for this protocol, we will assume this is 4-methoxybenzyl acetate) and the internal standard are extracted and analyzed together. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown samples by interpolating from a calibration curve constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation or LLE) Spike->Extraction Ratio Calculate Peak Area Ratio (Analyte/IS) LC HPLC Separation (C18 Column) Extraction->LC MS Mass Spectrometry (ESI+) LC->MS MRM Multiple Reaction Monitoring (MRM) MS->MRM Peak_Integration Peak Area Integration (Analyte & IS) MRM->Peak_Integration Peak_Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification G cluster_ppt Protocol 1: Protein Precipitation cluster_lle Protocol 2: Liquid-Liquid Extraction start_ppt 100 µL Plasma + 10 µL IS add_acn Add 300 µL Ice-Cold ACN (0.1% FA) start_ppt->add_acn vortex_ppt Vortex 1 min add_acn->vortex_ppt centrifuge_ppt Centrifuge 14,000 x g, 10 min, 4°C vortex_ppt->centrifuge_ppt transfer_ppt Transfer Supernatant to HPLC Vial centrifuge_ppt->transfer_ppt start_lle 100 µL Plasma + 10 µL IS add_solvent Add 500 µL Ethyl Acetate start_lle->add_solvent vortex_lle Vortex 2 min add_solvent->vortex_lle centrifuge_lle Centrifuge 14,000 x g, 10 min vortex_lle->centrifuge_lle transfer_lle Transfer Organic Layer centrifuge_lle->transfer_lle evaporate Evaporate to Dryness (N2) transfer_lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute

References

Application Notes & Protocols: 4-Methoxybenzyl Acetate-d3 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methoxybenzyl acetate-d3 as an internal standard in metabolomics studies, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analyses. Detailed protocols and data presentation guidelines are included to facilitate its integration into research and development workflows.

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Accurate and precise quantification of metabolites is crucial for identifying biomarkers, elucidating metabolic pathways, and understanding disease mechanisms. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative metabolomics.[1][2] this compound, a deuterated analog of 4-methoxybenzyl acetate, serves as an ideal internal standard for the quantification of the unlabeled analyte and structurally similar compounds. Its physicochemical properties closely mimic the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variability.[3]

Key Advantages of this compound as an Internal Standard:

  • Improved Accuracy and Precision: By co-eluting with the target analyte, this compound effectively compensates for variations in sample extraction recovery, matrix effects, and instrument response, leading to more reliable quantitative data.[1]

  • Confident Identification: The known mass shift of +3 Da between the deuterated standard and the unlabeled analyte provides a high degree of confidence in peak identification.

  • Mitigation of Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer. As the internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.

Experimental Protocols

Preparation of Stock and Working Solutions

A critical first step in quantitative analysis is the accurate preparation of stock and working solutions of the analytical standard (4-methoxybenzyl acetate) and the internal standard (this compound).

Materials:

  • 4-Methoxybenzyl acetate (analytical standard)

  • This compound (internal standard)

  • LC-MS grade methanol or acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-methoxybenzyl acetate and this compound into separate volumetric flasks.

    • Dissolve the compounds in a suitable solvent (e.g., methanol) to a final volume of 10 mL.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store stock solutions at -20°C or as recommended by the supplier.

  • Working Solution Preparation:

    • Prepare a series of working solutions for the analytical standard by serially diluting the stock solution to create calibration standards at desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the this compound stock solution. This concentration should be consistent across all samples, calibrators, and quality controls.

Sample Preparation: Protein Precipitation

This protocol describes a general method for extracting small molecules from biological fluids like plasma or serum.

Materials:

  • Biological matrix (e.g., plasma, serum, urine)

  • Internal standard working solution (this compound)

  • Ice-cold protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Protocol:

  • Thaw biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 400 µL of the ice-cold protein precipitation solvent containing the internal standard (this compound) at a fixed concentration. The ratio of solvent to sample is typically 4:1 (v/v).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate at 5% B for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Typical MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The following MRM transitions are hypothetical and should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methoxybenzyl acetate[M+H]+Optimized Fragment 1Optimized Value
Optimized Fragment 2Optimized Value
This compound[M+H]+ (+3 Da)Optimized Fragment 1Optimized Value
Optimized Fragment 2Optimized Value

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison.

Table 1: Calibration Curve for 4-Methoxybenzyl Acetate

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
11,520150,1000.0101
57,650152,3000.0502
1015,300151,5000.1010
5075,800149,9000.5057
100151,200150,8001.0027
500755,900151,1005.0026
10001,508,000150,50010.0199

Linear Regression: y = 0.01x + 0.001 Correlation Coefficient (r²): 0.9995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9595.08.5
Low32.9197.06.2
Mid7576.8102.44.1
High750742.599.03.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolomics experiment utilizing an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Biological Sample add_is Add 4-Methoxybenzyl acetate-d3 (IS) sample->add_is extract Protein Precipitation & Extraction add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq peak_int Peak Integration data_acq->peak_int calc_ratio Calculate Analyte/IS Ratio peak_int->calc_ratio quant Quantification using Calibration Curve calc_ratio->quant

Experimental workflow for metabolomics analysis.
Logical Relationship of Internal Standard Correction

This diagram illustrates how an internal standard corrects for variations during sample processing and analysis.

G cluster_process Analytical Process cluster_correction Correction Logic Analyte_in Analyte (Unknown Amount) SamplePrep Sample Preparation (e.g., Extraction) Analyte_in->SamplePrep IS_in Internal Standard (Known Amount) IS_in->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization Analyte_out Analyte Signal (Variable) MS_Ionization->Analyte_out IS_out IS Signal (Proportionally Variable) MS_Ionization->IS_out Ratio Ratio (Analyte Signal / IS Signal) Analyte_out->Ratio IS_out->Ratio Result Accurate Quantification Ratio->Result

Internal standard correction logic.

References

Application Notes and Protocols for Isotope Dilution Assay of 4-Methoxybenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of target compounds in complex matrices. By introducing a known amount of a stable isotope-labeled version of the analyte as an internal standard, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable data. This document provides a detailed protocol for the quantification of 4-methoxybenzyl acetate using its deuterated analog, 4-methoxybenzyl acetate-d3, as an internal standard. This method is applicable to various research and drug development contexts where accurate quantification of this compound is crucial.

Principle of the Assay

The core principle of this isotope dilution assay lies in the addition of a known quantity of this compound (the internal standard, IS) to a sample containing an unknown quantity of 4-methoxybenzyl acetate (the analyte). The analyte and the IS are chemically identical and therefore exhibit the same behavior during sample extraction, chromatography, and ionization. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the analyte's signal to the IS's signal, the concentration of the analyte in the original sample can be accurately determined by referencing a calibration curve.

Experimental Protocols

This protocol is designed for the quantification of 4-methoxybenzyl acetate in human plasma. Modifications may be necessary for other biological matrices.

Materials and Reagents
  • 4-Methoxybenzyl acetate (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

  • Standard laboratory glassware and consumables

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-methoxybenzyl acetate and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.

    • Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 4-methoxybenzyl acetate by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. The concentration of these working standards should cover the expected range of the analyte in the samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[1][2][3]

  • Aliquot 100 µL of each plasma sample (calibration standards, quality control samples, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)

For samples where matrix effects are a significant concern, liquid-liquid extraction can provide a cleaner extract.

  • Aliquot 100 µL of each plasma sample into a 2 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution and vortex.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

Mass Spectrometry (MS) System:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal

MRM Transitions (Hypothetical):

The exact MRM transitions should be determined by infusing the pure analyte and internal standard into the mass spectrometer. Based on the structure of 4-methoxybenzyl acetate (MW: 180.20 g/mol ) and its d3-analog (MW: 183.22 g/mol ), plausible transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methoxybenzyl acetate181.1 [M+H]+121.1 (loss of acetic acid)15
This compound184.1 [M+H]+121.1 (loss of d3-acetic acid)15

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.

Table 1: Example Calibration Curve Data

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
15,234105,6780.0495
526,170106,1230.2466
1051,987105,8900.4909
50258,934106,5432.4303
100521,456105,9874.9199
5002,605,789106,21124.534
10005,198,765105,88849.096
  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance).[4][5][6] Key parameters to assess are summarized below.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)95-105%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10%
Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision1 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.3 ng/mL
Recovery Consistent, precise, and reproducible85-95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 8%
Stability Within ±15% of initial concentration under various storage conditionsStable for 24h at RT, 3 freeze-thaw cycles, 1 month at -80°C

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample (100 µL) is_spike Spike with 4-Methoxybenzyl Acetate-d3 (IS) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt standards Prepare Calibration Standards & QCs standards->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Isotope Dilution Assay Workflow for 4-Methoxybenzyl Acetate.

Logical Relationship of Internal Standard Correction

internal_standard_correction cluster_analyte Analyte (4-Methoxybenzyl Acetate) cluster_is Internal Standard (this compound) cluster_process Analytical Process analyte_sample Analyte in Sample extraction Extraction Losses analyte_sample->extraction analyte_signal Analyte MS Signal ratio Calculate Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_added Known Amount of IS Added is_added->extraction is_signal IS MS Signal is_signal->ratio ionization Ionization Variability extraction->ionization ionization->analyte_signal ionization->is_signal concentration Determine Analyte Concentration ratio->concentration

Caption: Correction Principle of the Internal Standard in the Isotope Dilution Assay.

References

Application Notes and Protocols for 4-Methoxybenzyl Acetate-d3 as a Surrogate Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In environmental analysis, the accurate quantification of organic contaminants is crucial for assessing environmental quality and human health risks. The complexity of environmental matrices such as water, soil, and sediment often leads to analytical challenges, including matrix effects and analyte loss during sample preparation. To ensure data quality and reliability, surrogate standards are employed. A surrogate standard is a compound that is chemically similar to the target analytes but is not expected to be present in the environmental samples. It is added to each sample in a known amount before extraction and analysis. The recovery of the surrogate standard provides a measure of the efficiency of the analytical method for each specific sample.

4-Methoxybenzyl acetate-d3 is a deuterated stable isotope of 4-methoxybenzyl acetate. Its chemical and physical properties are nearly identical to its non-deuterated analog, which is a compound of interest in environmental monitoring due to its use in fragrances and other consumer products. The deuterium labeling allows for its differentiation from the native compound by mass spectrometry. This makes this compound an excellent candidate as a surrogate standard for the analysis of 4-methoxybenzyl acetate and structurally similar compounds in environmental samples.

Principle of Use

This compound is introduced into the sample at the beginning of the analytical procedure. It undergoes the same extraction, cleanup, and analysis steps as the target analytes. By measuring the concentration of the recovered this compound, the efficiency of the method for that particular sample can be determined. This information is then used to correct the concentrations of the target analytes for any losses that may have occurred during the process, thereby improving the accuracy of the results.

Data Presentation: Expected Surrogate Recovery

The performance of this compound as a surrogate standard is evaluated by its recovery in various environmental matrices. The following table summarizes the expected recovery ranges based on typical performance of similar surrogate standards in environmental analysis. These values are provided for guidance and should be established by each laboratory.

MatrixPreparation MethodAnalytical MethodSpiking Level (µg/L or µg/kg)Expected Recovery (%)
Wastewater (Influent)Liquid-Liquid ExtractionGC-MS/MS1060 - 115
Wastewater (Effluent)Solid-Phase ExtractionGC-MS/MS570 - 120
River WaterSolid-Phase ExtractionLC-MS/MS275 - 125
SoilPressurized Fluid ExtractionGC-MS/MS2065 - 110
SedimentSoxhlet ExtractionGC-MS/MS2060 - 110

Experimental Protocols

Protocol 1: Analysis of 4-Methoxybenzyl Acetate in Water Samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

1. Scope

This protocol describes a method for the determination of 4-methoxybenzyl acetate in water samples (e.g., wastewater, river water) using this compound as a surrogate standard.

2. Reagents and Materials

  • 4-Methoxybenzyl acetate (analytical standard)

  • This compound (surrogate standard)

  • Methanol (HPLC grade)

  • Dichloromethane (pesticide residue grade)

  • Sodium chloride (analytical grade, baked at 400°C for 4 hours)

  • Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours)

  • Deionized water (18.2 MΩ·cm)

  • Glassware (cleaned and solvent-rinsed)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Nitrogen evaporator

  • GC-MS/MS system

3. Sample Preparation (Solid-Phase Extraction)

  • To a 500 mL water sample, add a known amount of this compound surrogate standard solution in methanol (e.g., 50 µL of a 100 ng/µL solution to achieve a concentration of 10 µg/L).

  • Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes from the cartridge with 10 mL of dichloromethane.

  • Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Add an internal standard (e.g., phenanthrene-d10) prior to analysis.

  • Transfer the final extract to an autosampler vial for GC-MS/MS analysis.

4. GC-MS/MS Analysis

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

5. Quality Control

  • Method Blank: An aliquot of deionized water processed in the same manner as the samples.

  • Laboratory Control Sample (LCS): A deionized water sample spiked with known concentrations of target analytes and the surrogate standard.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with known concentrations of target analytes.

  • Surrogate Recovery: The recovery of this compound should be within the laboratory-established control limits (e.g., 70-130%).

Protocol 2: Analysis of 4-Methoxybenzyl Acetate in Soil and Sediment by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

1. Scope

This protocol is for the determination of 4-methoxybenzyl acetate in soil and sediment samples using this compound as a surrogate standard.

2. Reagents and Materials

  • Same as Protocol 1

  • Acetone (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Pressurized Fluid Extraction (PFE) system and cells

3. Sample Preparation (Pressurized Fluid Extraction)

  • Homogenize the soil/sediment sample.

  • Weigh 10 g of the homogenized sample into a PFE cell.

  • Spike the sample with a known amount of this compound surrogate standard solution.

  • Mix the sample with a drying agent like diatomaceous earth.

  • Extract the sample using a PFE system with a mixture of acetone and hexane (1:1, v/v).

  • Collect the extract and concentrate it to approximately 1 mL using a nitrogen evaporator.

  • Perform a solvent exchange to hexane if necessary.

  • Add an internal standard prior to analysis.

  • The extract is now ready for GC-MS/MS analysis.

4. GC-MS/MS Analysis

Follow the same GC-MS/MS conditions as described in Protocol 1.

5. Quality Control

Follow the same quality control procedures as described in Protocol 1, using a certified clean sand or soil for the method blank and LCS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting Sample Environmental Sample (Water, Soil, Sediment) Spike_Surrogate Spike with This compound Sample->Spike_Surrogate Extraction Extraction (LLE, SPE, PFE) Spike_Surrogate->Extraction Concentration Concentration Extraction->Concentration Spike_IS Spike with Internal Standard Concentration->Spike_IS GC_MSMS GC-MS/MS Analysis Spike_IS->GC_MSMS Data_Acquisition Data Acquisition (MRM) GC_MSMS->Data_Acquisition Quantification Quantification of Analytes Data_Acquisition->Quantification Surrogate_Recovery Calculate Surrogate Recovery Quantification->Surrogate_Recovery Correction Apply Correction Factor Surrogate_Recovery->Correction Final_Report Final Report Correction->Final_Report

Caption: Experimental workflow for the analysis of environmental samples using a surrogate standard.

Logical_Relationship Analyte Target Analyte (e.g., 4-Methoxybenzyl Acetate) Process Analytical Process (Extraction, Cleanup, Analysis) Analyte->Process Surrogate Surrogate Standard (this compound) Surrogate->Process Recovery Surrogate Recovery (%) Process->Recovery Measures Efficiency Result Accurate Analyte Concentration Process->Result Leads To Recovery->Result Corrects For Loss

Caption: Logical relationship of a surrogate standard in quantitative analysis.

Troubleshooting & Optimization

common problems with deuterated internal standards in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deuterated Internal Standards in Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of deuterated internal standards in mass spectrometry.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered when working with deuterated internal standards.

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The unintended replacement of deuterium atoms with hydrogen from the surrounding environment.[1]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1]

  • Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[1]

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, occurs when deuterium atoms on the internal standard are swapped with protons from the solvent or sample matrix.[1] This is more likely to happen under the following conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][3]

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium with hydrogen.[1]

  • Temperature: Higher temperatures can increase the rate of isotopic exchange.[3]

  • Solvent Composition: Protic solvents like water and methanol can serve as a source of hydrogen for back-exchange.[3]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[1][2]

  • Cause: The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's van der Waals interactions.[2]

  • Solution: Chromatographic method optimization can help improve co-elution.[1] This may involve adjusting the mobile phase composition, gradient, or temperature.[2] In some cases, using a lower-resolution column may be sufficient to ensure both compounds elute as a single peak.[4]

Q4: Can deuterated internal standards completely eliminate issues related to matrix effects?

A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5] If a chromatographic shift is present, the analyte and the internal standard may elute into regions with different degrees of ion suppression, leading to inaccurate quantification.[5] This is referred to as a differential matrix effect.[5] Studies have shown that matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.

Troubleshooting Guides

This section provides step-by-step guidance for diagnosing and resolving common problems with deuterated internal standards.

Guide 1: Troubleshooting Inaccurate or Inconsistent Quantitative Results

Inaccurate or inconsistent quantitative results are often the first sign of an issue with a deuterated internal standard. The following workflow can help identify the root cause.

start Inaccurate/Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms start->check_coelution coelution_ok Co-elution acceptable? check_coelution->coelution_ok adjust_chromatography Action: Adjust Chromatography - Modify mobile phase - Adjust gradient or temperature - Consider a lower resolution column coelution_ok->adjust_chromatography No check_purity Step 2: Assess IS Purity Analyze IS solution for unlabeled analyte coelution_ok->check_purity Yes adjust_chromatography->check_coelution purity_ok Purity acceptable? check_purity->purity_ok resynthesize Action: Obtain Higher Purity IS Contact vendor or consider custom synthesis purity_ok->resynthesize No check_exchange Step 3: Investigate Isotopic Exchange Perform back-exchange experiment purity_ok->check_exchange Yes end Problem Resolved resynthesize->end exchange_ok Isotopic stability acceptable? check_exchange->exchange_ok modify_conditions Action: Modify Conditions - Adjust pH of solutions - Use aprotic solvents - Lower temperature exchange_ok->modify_conditions No check_matrix Step 4: Evaluate Matrix Effects Conduct post-extraction addition experiment exchange_ok->check_matrix Yes modify_conditions->end check_matrix->end

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Guide 2: Investigating Isotopic Purity and Stability

This guide provides protocols for assessing the isotopic purity of a new batch of deuterated internal standard and for testing its stability against hydrogen-deuterium back-exchange.

Experimental Protocol: Assessing Isotopic Purity

Objective: To determine the isotopic purity of a deuterated internal standard and quantify the amount of unlabeled analyte present.

Methodology:

  • Prepare a Dilute Solution: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile).[4]

  • Direct Infusion or LC-MS: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.[4]

  • Acquire Full Scan Mass Spectrum: Acquire the full scan mass spectrum in the appropriate ionization mode.[4]

  • Identify Isotopologue Signals: Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).[4]

  • Calculate Isotopic Purity: Calculate the isotopic purity by dividing the peak area of the desired deuterated isotopologue by the sum of the peak areas of all isotopologues. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.

Experimental Protocol: Assessing Isotopic Stability (Back-Exchange)

Objective: To determine if the deuterium labels on the internal standard are stable under the analytical conditions.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike the deuterated internal standard into a fresh, clean solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[4]

  • Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[4] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.

  • Process Samples: Process the samples using your established extraction procedure.[4]

  • Analyze by LC-MS/MS: Analyze the samples by LC-MS/MS.[4]

  • Monitor for Unlabeled Analyte: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A.[4] A significant increase indicates H/D back-exchange.[4]

cluster_0 Deuterated Internal Standard cluster_1 Environment IS Analyte-Dn Analyte_D_n_minus_1 Analyte-D(n-1)H IS->Analyte_D_n_minus_1 H/D Exchange Solvent Protic Solvent (e.g., H2O) Solvent->Analyte_D_n_minus_1 Analyte Unlabeled Analyte Analyte_D_n_minus_1->Analyte Further Exchange

References

troubleshooting isotopic exchange in 4-methoxybenzyl acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isotopic Labeling. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-methoxybenzyl acetate-d3.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of isotopic exchange in this compound?

The primary site for deuterium exchange in 4-methoxybenzyl acetate is the acetyl methyl group (the α-carbon hydrogens). The hydrogens on this carbon are acidic due to their proximity to the carbonyl group. Under appropriate catalytic conditions, these three protons can be exchanged for deuterium atoms from a deuterium source.

Q2: What are the general mechanisms for this deuterium exchange?

The exchange of α-hydrogens for deuterium can be achieved through either acid or base catalysis.[1]

  • Base-Catalyzed Exchange : In the presence of a deuterated base (e.g., OD⁻ in D₂O), an α-hydrogen is abstracted to form a resonance-stabilized enolate intermediate. This enolate is then protonated (deuterated) by the D₂O solvent to incorporate a deuterium atom. This process is repeated until all three α-hydrogens are exchanged.[2]

  • Acid-Catalyzed Exchange : Under acidic conditions (e.g., D₃O⁺ in D₂O), the carbonyl oxygen is first protonated (deuterated), making the α-hydrogens more acidic. A deuterated solvent molecule (D₂O) can then remove an α-hydrogen to form an enol intermediate. This enol then tautomerizes back to the keto form, incorporating a deuterium atom at the α-carbon.[2]

Q3: How can I confirm the success and extent of deuterium incorporation?

The degree and position of deuterium labeling should be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

  • ¹H NMR : Successful deuteration is indicated by the reduction or complete disappearance of the proton signal corresponding to the acetyl methyl group.

  • ²H NMR : This technique directly detects the presence of deuterium, confirming its incorporation at the desired position.[4]

  • Mass Spectrometry : MS analysis will show a mass increase corresponding to the number of deuterium atoms incorporated. For this compound, the molecular weight should increase by approximately 3 Da compared to the unlabeled compound.

Troubleshooting Guide

Problem: Incomplete Deuterium Exchange

Q: My final product shows low or incomplete deuterium incorporation. How can I increase the exchange efficiency?

A: Incomplete exchange is a common issue that can often be resolved by optimizing reaction conditions. The process is an equilibrium, and several factors can be adjusted to drive it towards the fully deuterated product.[2][5]

Consider the following adjustments:

ParameterRecommended ActionRationale
Reaction Time Increase the duration of the reaction.Deuterium exchange is often a reversible process. Allowing more time can help the reaction reach equilibrium with a higher level of deuterium incorporation.[2]
Temperature Cautiously increase the reaction temperature.Higher temperatures can increase the rate of both enol/enolate formation and deuterium transfer. However, be aware that this may also increase the rate of side reactions.[5]
Catalyst Increase catalyst concentration or use a stronger base/acid.For base-catalyzed reactions, a stronger base (e.g., DBU-d₇ in addition to NaOD) can increase the rate of enolate formation. For acid-catalyzed reactions, a higher concentration of DCl or D₂SO₄ can be used.[5]
Deuterium Source Ensure a large excess of the deuterated solvent (e.g., D₂O) is used.The exchange is an equilibrium process. Using a large excess of the deuterium source shifts the equilibrium towards the deuterated product according to Le Châtelier's principle.[1]
Problem: Significant Side Product Formation (Hydrolysis)

Q: My analysis shows the presence of 4-methoxybenzyl alcohol and deuterated acetic acid. What is causing this and how can I prevent it?

A: The presence of 4-methoxybenzyl alcohol indicates that hydrolysis of the ester has occurred. This is a common side reaction under both acidic and basic conditions used for deuterium exchange.[6]

sub 4-Methoxybenzyl Acetate mid1 sub->mid1 cat Base (OD⁻) or Acid (D₃O⁺) cat->sub prod_ex Desired Product: This compound prod_hy Side Product: 4-Methoxybenzyl Alcohol mid1->prod_ex  Deuterium Exchange (Desired Pathway) mid1->prod_hy  Ester Hydrolysis (Side Reaction) mid2

Caption: Competing reaction pathways for 4-methoxybenzyl acetate.

Troubleshooting Strategies:

  • Lower the Temperature: Hydrolysis often has a higher activation energy than deuterium exchange. Reducing the reaction temperature can slow the rate of hydrolysis more significantly than the rate of exchange.

  • Use a Non-Aqueous System: If possible, consider a non-aqueous deuteration method. For example, using a strong deuterated base like lithium diisopropylamide-d₁₄ (LDA-d₁₄) in an aprotic solvent like THF-d₈ at low temperatures can promote enolate formation for deuteration while minimizing hydrolysis.

  • Modify the Catalyst: For base-catalyzed exchange, weaker bases like K₂CO₃ in D₂O might be sufficient to catalyze the exchange without promoting significant hydrolysis.

Problem: Back-Exchange During Workup

Q: I achieved high deuterium incorporation according to my in-situ reaction monitoring, but the final isolated product has a lower deuterium content. What happened?

A: This issue is likely due to "back-exchange," where the newly incorporated deuterium atoms are exchanged back for hydrogen atoms during the product workup or purification steps. This occurs if protic (hydrogen-containing) solvents are used.[5]

start Start: High D-incorporation in reaction mixture quench Quench with protic solvent? (e.g., H₂O, HCl) start->quench yes Result: Back-Exchange (Loss of Deuterium) quench->yes Yes no Use Deuterated Reagents for Workup (D₂O, DCl) quench->no No end Result: Deuterium Content Preserved no->end

Caption: Troubleshooting logic for deuterium back-exchange.

Prevention Protocol:

  • Quenching: When neutralizing the reaction, use a deuterated acid (e.g., DCl in D₂O) or a deuterated buffer. Avoid using standard aqueous acids like HCl.

  • Extraction: Perform extractions with aprotic solvents (e.g., ethyl acetate, dichloromethane) and wash with D₂O instead of H₂O.

  • Purification: If chromatography is required, minimize exposure to protic solvents. If using reverse-phase HPLC, consider using D₂O and acetonitrile-d₃ as the mobile phase if feasible, or work quickly to minimize residence time on the column.

Reference Experimental Protocol

This section provides a general methodology for a base-catalyzed deuterium exchange.

Objective: To achieve >98% deuterium incorporation at the acetyl methyl position of 4-methoxybenzyl acetate.

Materials:

  • 4-methoxybenzyl acetate

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Sodium metal (or sodium deuteroxide, NaOD)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: Carefully prepare a fresh 30 wt% solution of NaOD in D₂O by cautiously adding small pieces of sodium metal to chilled D₂O under an inert atmosphere (e.g., Argon or Nitrogen). Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g of 4-methoxybenzyl acetate in 20 mL of D₂O.

  • Catalysis: Add 0.5 mL of the 30 wt% NaOD solution to the flask.

  • Heating: Heat the reaction mixture to 50°C and stir vigorously for 12 hours.

  • Monitoring: To monitor the reaction, withdraw a small aliquot (0.1 mL), neutralize it with a drop of DCl in D₂O, extract with DCM, and analyze by ¹H NMR to check for the disappearance of the acetyl proton signal.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to pD ~7 using DCl in D₂O.

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Characterize the final product by ¹H NMR, ²H NMR, and MS to confirm deuterium incorporation and purity.

prep Prepare NaOD in D₂O add_cat Add NaOD Catalyst prep->add_cat setup Dissolve Substrate in D₂O setup->add_cat heat Heat and Stir (e.g., 50°C, 12h) add_cat->heat monitor Monitor Reaction (NMR) heat->monitor monitor->heat Incomplete? workup Cool and Neutralize (with DCl/D₂O) monitor->workup Complete? extract Extract with DCM, Wash with D₂O workup->extract dry Dry and Evaporate Solvent extract->dry analyze Analyze Product (NMR, MS) dry->analyze

Caption: General workflow for base-catalyzed deuterium exchange.

References

Technical Support Center: Minimizing Matrix Effects with 4-Methoxybenzyl Acetate-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-methoxybenzyl acetate-d3 as an internal standard to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS and how do they affect my results?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in complex biological matrices include salts, lipids, and proteins.[1][2]

Q2: How does this compound, as a deuterated internal standard, help minimize matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1][3] Since this compound is chemically almost identical to the analyte (4-methoxybenzyl acetate), it co-elutes and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification, a phenomenon referred to as differential matrix effects.[1][4]

Q4: What are the key considerations when using this compound as an internal standard?

A4: Several factors are crucial for the successful use of this compound:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).[1]

  • Chemical Purity: Ensure the internal standard is free from unlabeled analyte.

  • Co-elution: Verify that the analyte and this compound co-elute under the established chromatographic conditions.

  • Concentration: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector.

Troubleshooting Guide

This section provides solutions to common problems encountered when using this compound to correct for matrix effects.

Problem Potential Cause(s) Suggested Solution(s)
Poor reproducibility of analyte/internal standard area ratio. Inconsistent sample preparation. Variable matrix effects across different samples. Instability of the analyte or internal standard.- Ensure consistent and precise execution of the sample preparation protocol. - Evaluate different sample cleanup techniques (e.g., SPE, LLE) to reduce matrix complexity.[5][6] - Investigate the stability of the analyte and this compound in the sample matrix and processed extracts.
Analyte and this compound do not co-elute. Isotope effect causing a slight retention time shift.[1] Column degradation.[7]- Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution. - Replace the analytical column with a new one of the same type.[7]
Unexpectedly high or low analyte concentrations. Inaccurate concentration of the internal standard spiking solution. Cross-contamination or carryover.[7] Differential matrix effects.[1][4]- Carefully reprepare the internal standard solution and verify its concentration. - Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.[7] - Re-evaluate the matrix effect to confirm that the internal standard is providing adequate compensation.
Low analyte and internal standard signal intensity (ion suppression). Co-elution of the analyte and internal standard with highly abundant matrix components like phospholipids.[2][8]- Optimize the chromatographic gradient to better separate the analyte and internal standard from the suppression zone. - Employ a sample preparation technique specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates).[2][8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for 4-methoxybenzyl acetate in a specific matrix.[8][9]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike 4-methoxybenzyl acetate into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike 4-methoxybenzyl acetate into the extracted matrix at the same concentration as Set A.[1]

    • Set C (Pre-Spiked Matrix): Spike 4-methoxybenzyl acetate into the blank matrix before the extraction process at the same concentration as Set A.[1]

  • Add Internal Standard: Add the this compound internal standard solution to all samples in Set B and Set C.

  • LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Calculate the Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.

    • Calculate the Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100.

Hypothetical Data Summary:

Sample Set Mean Peak Area of 4-methoxybenzyl acetate Mean Peak Area of this compound
Set A (Neat) 1,250,000N/A
Set B (Post-Spike) 875,000950,000
Set C (Pre-Spike) 787,500945,000

Calculated Results:

Parameter Calculation Result
Matrix Effect (875,000 / 1,250,000) * 10070% (Ion Suppression)
Recovery (787,500 / 875,000) * 10090%
Process Efficiency (787,500 / 1,250,000) * 10063%
Protocol 2: Comparison of Sample Preparation Methods to Minimize Matrix Effects

Objective: To determine the most effective sample preparation technique for reducing matrix effects for the analysis of 4-methoxybenzyl acetate.

Methodology:

  • Select Sample Preparation Techniques: Choose at least three common techniques, for example:

    • Protein Precipitation (PPT) with acetonitrile.

    • Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether.

    • Solid-Phase Extraction (SPE) using a suitable sorbent.

  • Process Blank Matrix: Process aliquots of the same blank matrix pool using each of the selected sample preparation techniques.

  • Post-Extraction Spike: Following extraction, spike the processed extracts with 4-methoxybenzyl acetate to a known concentration. Also, spike the this compound internal standard.

  • Prepare Neat Solution: Prepare a neat solution of the analyte and internal standard at the same concentration in the mobile phase.

  • LC-MS Analysis: Analyze all samples by LC-MS.

  • Calculate Matrix Effect: Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.

Hypothetical Data Summary:

Sample Preparation Method Mean Peak Area in Neat Solution Mean Peak Area in Post-Spike Extract Matrix Effect (%)
Protein Precipitation (PPT) 1,250,000625,00050% (Significant Suppression)
Liquid-Liquid Extraction (LLE) 1,250,0001,050,00084% (Moderate Suppression)
Solid-Phase Extraction (SPE) 1,250,0001,175,00094% (Minimal Suppression)

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Blank Matrix Blank Matrix Extraction Extraction Blank Matrix->Extraction Spiked Matrix Spiked Matrix Extracted Blank Extracted Blank Extraction->Extracted Blank Extracted Spiked Extracted Spiked Spike Analyte Spike Analyte Extracted Blank->Spike Analyte LC-MS Analysis LC-MS Analysis Spike Analyte->LC-MS Analysis Neat Standard Neat Standard Neat Standard->LC-MS Analysis Calculate ME Calculate ME LC-MS Analysis->Calculate ME

Caption: Workflow for the quantitative assessment of matrix effects.

InternalStandardMechanism cluster_effects Potential Variations Sample Sample (Analyte + Matrix) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Sample Preparation (e.g., SPE, LLE) Add_IS->Extraction LC_Separation LC Separation (Co-elution) Extraction->LC_Separation Loss Analyte/IS Loss Extraction->Loss MS_Detection MS Detection (Ionization) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte/IS) MS_Detection->Quantification Suppression Ion Suppression/ Enhancement MS_Detection->Suppression

Caption: Mechanism of action for a deuterated internal standard.

References

Technical Support Center: Optimizing 4-Methoxybenzyl Acetate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 4-methoxybenzyl acetate-d3 as an internal standard (IS) in quantitative analyses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard like this compound?

An internal standard is a compound with a known concentration added to all samples, including calibrators and quality controls, before processing.[1] Its main purpose is to compensate for variations that can occur throughout the analytical workflow, such as during sample preparation, injection, and ionization in the mass spectrometer. By normalizing the analyte's signal to the internal standard's signal, the accuracy and precision of the quantitative results are significantly improved.

Q2: Why is a stable isotope-labeled (SIL) compound like this compound a preferred choice for an internal standard?

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis, particularly for LC-MS/MS methods. Because they are structurally almost identical to the analyte of interest (in this case, 4-methoxybenzyl acetate), they exhibit nearly the same physicochemical properties. This ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability.

Q3: What are the key objectives when optimizing the concentration of this compound?

The optimal concentration for this compound should be selected to:

  • Produce a stable and reproducible signal that is significantly above the background noise but not so high that it causes detector saturation.

  • Ensure the internal standard response is consistent across all samples in an analytical run.

  • Effectively track the behavior of the analyte to correct for variability.

  • Minimize any potential for "cross-talk" or interference, where the analyte signal contributes to the internal standard signal or vice versa.

Q4: What is "cross-talk" and how can it be assessed?

Cross-talk, or isotopic interference, can occur when the signal of the analyte interferes with the signal of the deuterated internal standard, or vice-versa. This is more pronounced when the mass difference between the analyte and the internal standard is small. To assess this, two key experiments are performed:

  • Analyte Interference on IS: A sample containing the highest concentration of the analyte (Upper Limit of Quantification, ULOQ) is analyzed without the internal standard to check for any signal at the mass transition of this compound.

  • IS Interference on Analyte: A blank sample is spiked with the chosen concentration of this compound and analyzed to check for any signal at the mass transition of the analyte.

Troubleshooting Guide

This section addresses common issues encountered when using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
High Variability in IS Signal Inconsistent Sample Preparation: Errors in pipetting, vortexing, or reconstitution.- Review and standardize the sample preparation protocol.- Use calibrated pipettes and ensure thorough mixing at each step.
Matrix Effects: Co-eluting compounds from the sample matrix suppressing or enhancing the IS signal.- Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Dilute the sample to reduce the concentration of matrix components.
Instrument Instability: Fluctuations in the mass spectrometer's performance.- Allow the instrument to stabilize before starting the analytical run.- Perform system suitability tests to ensure consistent performance.
Poor Analyte/IS Area Ratio Reproducibility Poor Chromatography: Asymmetric or broad peaks leading to inconsistent integration.- Optimize the mobile phase, gradient, or analytical column to improve peak shape.
Carryover: Residual analyte or IS from a high-concentration sample affecting the subsequent injection.- Implement a robust autosampler wash procedure with a strong solvent.- Inject blank samples after high-concentration samples to check for carryover.
Non-linear Calibration Curve Inappropriate IS Concentration: An IS concentration that is too low may result in a noisy signal, while a concentration that is too high can lead to detector saturation.- Re-optimize the IS concentration (see Experimental Protocol below). A general guideline is to aim for an IS response that is about 50% of the analyte response at the highest calibration point.
Cross-Interference: The analyte signal contributing to the IS signal at high concentrations.- Perform a cross-interference check as described in the FAQs. If significant interference is observed, chromatographic separation may need to be improved.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To identify a concentration of this compound that provides a robust, reproducible, and stable signal.

Methodology:

  • Prepare Stock and Working Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol.

    • From the stock solution, prepare a series of working solutions at various concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL).

  • Sample Preparation:

    • Prepare at least six replicates of a blank biological matrix (e.g., plasma, urine, or a food extract).

    • Spike each replicate with one of the working solutions of this compound.

    • Process the samples using your established extraction procedure (e.g., protein precipitation, SPE, or QuEChERS).

  • LC-MS/MS Analysis:

    • Inject the processed samples into the LC-MS/MS system.

    • Record the peak area of the this compound.

  • Data Analysis:

    • Calculate the mean peak area and the coefficient of variation (%CV) for each concentration level.

    • Select the concentration that provides a high signal-to-noise ratio and a %CV of less than 15%.

Illustrative Data for Optimal Concentration Selection:

IS Concentration (ng/mL)Mean Peak Area%CVSignal-to-Noise Ratio (S/N)
105,50018.550
5028,0008.2250
10055,0005.1500
500250,0004.5>1000
1000480,0004.8>1000 (Potential for detector saturation)

Based on this illustrative data, a concentration between 50 and 100 ng/mL would be a suitable starting point for further optimization, as it provides a strong signal with good precision.

Visualizing Workflows and Relationships

internal_standard_optimization_workflow Workflow for Optimizing Internal Standard Concentration A Prepare IS Stock and Working Solutions B Spike Blank Matrix Replicates A->B C Process Samples (Extraction) B->C D Analyze by LC-MS/MS C->D E Evaluate Peak Area, %CV, and S/N D->E F Select Optimal Concentration E->F Meets Criteria (%CV < 15%, good S/N) G Concentration too low or high? Re-evaluate working solution range E->G Does Not Meet Criteria G->A

Caption: A workflow diagram for the optimization of the internal standard concentration.

troubleshooting_logic Troubleshooting High Internal Standard Variability A High IS Variability Observed B Investigate Sample Preparation A->B C Evaluate for Matrix Effects A->C D Check Instrument Performance A->D E Review Pipetting and Mixing Procedures B->E F Improve Sample Cleanup or Dilute Sample C->F G Run System Suitability Tests D->G H Problem Resolved E->H F->H G->H

Caption: A logical diagram for troubleshooting high variability in the internal standard signal.

References

Technical Support Center: Optimizing 4-Methoxybenzyl Acetate-d3 NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of 4-methoxybenzyl acetate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the improvement of the signal-to-noise ratio (SNR) in their NMR experiments.

Troubleshooting Guide: Improving Low Signal-to-Noise Ratio

A low signal-to-noise ratio is a common challenge in NMR spectroscopy, particularly when working with deuterated compounds. This guide provides a systematic approach to diagnosing and resolving this issue.

Step 1: Sample Preparation and Handling

Proper sample preparation is the foundation of a high-quality NMR spectrum. Errors at this stage are a frequent cause of poor results.

  • Concentration: Ensure your sample concentration is sufficient. While there is no definitive minimum, very dilute samples will inherently produce a weak signal. If solubility permits, a higher concentration is recommended.

  • Solubility: Visually inspect your sample in the NMR tube. The presence of suspended particles or a cloudy appearance indicates incomplete dissolution, which can degrade magnetic field homogeneity, leading to broader lines and lower signal intensity. If solubility is an issue, consider gentle sonication or selecting an alternative deuterated solvent.

  • Filtration: Always filter your sample into the NMR tube to remove any particulate matter.

  • Paramagnetic Impurities: The presence of paramagnetic impurities, such as dissolved oxygen or metal ions, can significantly shorten relaxation times and broaden NMR signals, thereby reducing the signal-to-noise ratio. If suspected, samples can be degassed using techniques like the freeze-pump-thaw method.

  • NMR Tube Quality: Use high-quality, clean, and unscratched NMR tubes. Imperfections in the glass can distort the magnetic field.

Step 2: Spectrometer and Probe Setup

Correct setup of the NMR spectrometer is critical for optimal performance.

  • Probe Tuning and Matching: The NMR probe must be tuned and matched for the nucleus being observed (e.g., ¹H). An untuned probe will lead to inefficient radiofrequency pulse transmission and signal detection, resulting in a significant loss of sensitivity. This should be done for every sample, as the optimal tuning depends on the sample's dielectric properties.

  • Shimming: The process of shimming corrects for inhomogeneities in the static magnetic field (B₀). Poor shimming results in broad and distorted peaks, which reduces the peak height and, consequently, the SNR. Modern spectrometers have automated shimming routines that are highly effective. For challenging samples, manual shimming may be necessary.

Step 3: Acquisition Parameter Optimization

The parameters used to acquire the NMR data have a direct impact on the signal-to-noise ratio.

  • Number of Scans (NS): The SNR is proportional to the square root of the number of scans.[1][2][3] To double the SNR, you must quadruple the number of scans.[1][2] While increasing the number of scans is a straightforward way to improve SNR, it comes at the cost of longer experiment times.

  • Pulse Angle: A 90° pulse provides the maximum signal intensity in a single scan.[4][5] However, for signal averaging with multiple scans, a smaller pulse angle (e.g., 30-45°) combined with a shorter relaxation delay can often yield a better SNR in a given amount of time.[6][7]

  • Acquisition Time (AT): This is the duration for which the Free Induction Decay (FID) is recorded. The acquisition time should be long enough to allow the FID to decay to the noise level.[8] Truncating the FID by using too short an acquisition time will result in a loss of resolution and can introduce artifacts.[2]

  • Relaxation Delay (D1): This is the time allowed for the nuclear spins to return to thermal equilibrium before the next pulse is applied. For quantitative measurements, a relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) is recommended to ensure full relaxation.[8][9] For qualitative spectra where SNR is the primary concern, a shorter delay can be used, especially in conjunction with smaller pulse angles.

Step 4: Data Processing

Appropriate data processing can enhance the signal-to-noise ratio of the final spectrum.

  • Zero-Filling: This process involves adding a block of zeros to the end of the FID before Fourier transformation. Zero-filling increases the digital resolution of the spectrum, resulting in smoother peaks that are better defined.

  • Apodization (Window Functions): Applying a window function, such as an exponential multiplication, to the FID can improve the SNR.[10] This is achieved by multiplying the FID by a decaying exponential function, which reduces the noise in the latter part of the FID. A common technique is line broadening (LB), where a small amount of broadening (e.g., 0.3 Hz) is applied to suppress noise, at the cost of slightly reduced resolution.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my deuterated compound, this compound, weaker than its non-deuterated counterpart?

A1: When observing the proton (¹H) NMR spectrum of this compound, the signals you are seeing are from the non-deuterated positions in the molecule (the aromatic protons and the benzyl protons). The deuterium atoms at the acetyl methyl group will not appear in the ¹H NMR spectrum. If you are performing deuterium (²H) NMR, the signal is inherently much weaker than a proton signal. This is due to the lower magnetogyric ratio of deuterium, which is about 6.5 times smaller than that of a proton, leading to significantly lower intrinsic sensitivity.[12] Additionally, the quadrupolar nature of the deuterium nucleus can result in broader lines, further reducing the apparent signal height.[12]

Q2: What is the optimal concentration for an NMR sample of this compound?

A2: For a standard 5 mm NMR tube, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is generally recommended for ¹H NMR.[13] For nuclei with lower sensitivity like ¹³C, a higher concentration of 50-100 mg may be necessary.[3] The optimal concentration is a balance between achieving a good signal-to-noise ratio and maintaining good resolution, as very high concentrations can lead to line broadening due to increased viscosity.

Q3: Can the choice of deuterated solvent affect the signal-to-noise ratio?

A3: Yes, the choice of solvent is crucial. A good deuterated solvent will fully dissolve your compound, leading to a homogeneous solution and sharper NMR signals.[14] If the compound is not fully dissolved, the effective concentration in solution will be lower than anticipated, resulting in a poor SNR. For this compound, common solvents like chloroform-d (CDCl₃) or acetone-d₆ are likely suitable.

Q4: How does shimming affect the signal-to-noise ratio?

A4: Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume. Poor shimming leads to broad and asymmetric peak shapes. Since the area of an NMR peak remains constant, a broader peak will have a lower height, which directly reduces the signal-to-noise ratio.

Q5: Is it better to increase the number of scans or the sample concentration to improve SNR?

A5: Both will improve the SNR. The signal is directly proportional to the concentration, while it is proportional to the square root of the number of scans.[3] Therefore, doubling the concentration will double the SNR, whereas to achieve the same doubling of SNR by signal averaging, you would need to quadruple the number of scans.[1][2][3] If sample availability and solubility are not limiting factors, increasing the concentration is a more time-efficient way to improve the signal-to-noise ratio.

Quantitative Data Summary

The following tables provide an overview of the impact of various parameters on the signal-to-noise ratio.

Table 1: Effect of Number of Scans on Signal-to-Noise Ratio and Experiment Time

Number of Scans (NS)Relative SNR Improvement (√NS)Relative Experiment Time
11.01x
42.04x
164.016x
648.064x
25616.0256x

Table 2: Effect of Sample Concentration on Signal-to-Noise Ratio

Relative ConcentrationRelative SNR ImprovementNumber of Scans for Equivalent SNR
1x1.0256
2x2.064
4x4.016
8x8.04

Table 3: Influence of Pulse Angle and Relaxation Delay on Signal Intensity

Pulse AngleRelaxation Delay (D1)Relative Signal Intensity (per scan)
90°1 x T₁~63%
90°5 x T₁~99%
45°1 x T₁~85% (of max possible for 45°)
30°1 x T₁~95% (of max possible for 30°)

Note: The optimal combination of pulse angle and relaxation delay for maximizing SNR over a given experiment time depends on the T₁ of the nucleus of interest. Shorter delays with smaller pulse angles can be more efficient.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition for this compound

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Cap the NMR tube and wipe the outside with a lint-free tissue.

  • Spectrometer Setup:

    • Insert the sample into the spinner turbine and use a depth gauge to ensure correct positioning.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Perform an automated shimming routine to optimize the magnetic field homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters (for a qualitative spectrum):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Pulse Angle: 30 degrees.

    • Spectral Width (SW): Approximately 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): Start with 8 or 16 scans and increase if a higher SNR is needed.

    • Receiver Gain (RG): Adjust automatically.

  • Data Processing:

    • Apply an exponential window function with a line broadening (LB) of 0.3 Hz.

    • Perform a Fourier transformation.

    • Phase the spectrum manually or automatically.

    • Apply a baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualizations

troubleshooting_workflow start Low SNR in NMR Spectrum sample_prep Step 1: Check Sample Preparation start->sample_prep concentration Is concentration adequate? sample_prep->concentration dissolved Is sample fully dissolved? concentration->dissolved Yes spectrometer_setup Step 2: Verify Spectrometer Setup concentration->spectrometer_setup No, increase concentration impurities Are paramagnetic impurities present? dissolved->impurities Yes dissolved->spectrometer_setup No, improve dissolution impurities->spectrometer_setup No, degas sample impurities->spectrometer_setup Yes tuned Is the probe tuned and matched? spectrometer_setup->tuned shimmed Is the magnet properly shimmed? tuned->shimmed Yes acquisition_params Step 3: Optimize Acquisition Parameters tuned->acquisition_params No, tune and match shimmed->acquisition_params Yes shimmed->acquisition_params No, re-shim scans Increase Number of Scans (NS) acquisition_params->scans pulse_angle Optimize Pulse Angle and Relaxation Delay (D1) scans->pulse_angle processing Step 4: Refine Data Processing pulse_angle->processing apodization Apply Apodization (Line Broadening) processing->apodization zero_filling Apply Zero-Filling apodization->zero_filling end Improved SNR zero_filling->end

Caption: Troubleshooting workflow for low signal-to-noise ratio in NMR.

experimental_workflow prep Sample Preparation (Weigh, Dissolve, Filter) setup Spectrometer Setup (Insert, Lock, Shim, Tune) prep->setup acquire Data Acquisition (Set Parameters, Run Experiment) setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectrum Analysis process->analyze

Caption: General experimental workflow for NMR analysis.

References

dealing with impurities in 4-methoxybenzyl acetate-d3 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxybenzyl acetate-d3 standards.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the use of this compound standards in experimental settings.

Issue 1: Unexpected Peaks Observed During Chromatographic Analysis (GC/LC)

Question: I am observing extra peaks in my chromatogram when analyzing my this compound standard. What are the potential sources of these impurities and how can I identify them?

Answer: Unexpected peaks in your chromatogram can originate from several sources, including residual starting materials from the synthesis of the standard, side products, or degradation products. The most common impurities are process-related and can be identified by comparing their retention times and mass spectra with those of authentic standards.

Potential Process-Related Impurities:

  • 4-Methoxybenzyl alcohol: The primary starting material for the synthesis of 4-methoxybenzyl acetate. Incomplete acetylation will result in its presence in the final product.

  • Acetic acid: A byproduct of the reaction, which may be present if not completely removed during workup and purification.

  • p-Anisaldehyde: Can be formed by the oxidation of 4-methoxybenzyl alcohol.

Identification and Quantification of Impurities:

The following table summarizes the typical analytical characteristics of common impurities.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Typical Analytical MethodExpected Observations
4-Methoxybenzyl alcoholC₈H₁₀O₂138.16GC-MS, LC-MSA peak with a mass spectrum corresponding to 4-methoxybenzyl alcohol.
Acetic acidC₂H₄O₂60.05GC-MS, LC-MSA peak corresponding to acetic acid, often with a characteristic tailing shape in GC.
p-AnisaldehydeC₈H₈O₂136.15GC-MS, LC-MSA peak with a mass spectrum corresponding to p-anisaldehyde.

Experimental Protocol: Identification of Impurities by GC-MS

This protocol outlines a general method for the identification of volatile impurities in a this compound standard.

  • Sample Preparation: Dilute the this compound standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of any additional peaks and compare them to a spectral library (e.g., NIST) to tentatively identify the impurities.

    • For confirmation, inject authentic standards of the suspected impurities under the same conditions and compare their retention times and mass spectra.

Workflow for Impurity Identification and Resolution:

observe_peaks Observe unexpected peaks in chromatogram analyze_ms Analyze mass spectra of unknown peaks observe_peaks->analyze_ms compare_standards Compare with authentic standards of potential impurities analyze_ms->compare_standards quantify Quantify identified impurities compare_standards->quantify assess_impact Assess impact on experiment quantify->assess_impact purify Purify standard if necessary assess_impact->purify High impact accept Acceptable for use assess_impact->accept Low impact reject Unacceptable for use assess_impact->reject Unacceptable impact purify->accept

Caption: Workflow for identifying and addressing impurities in standards.

Issue 2: Isotopic Purity Concerns

Question: My mass spectrometry results suggest the presence of an unlabeled (d0) version of 4-methoxybenzyl acetate. How can I confirm and quantify this isotopic impurity?

Answer: The presence of unlabeled 4-methoxybenzyl acetate is a common isotopic impurity in deuterated standards. It can arise from the use of non-deuterated starting materials or reagents during the synthesis.

Identification and Quantification of Isotopic Impurities:

ImpurityMolecular FormulaMolecular Weight ( g/mol )Typical Analytical MethodExpected Observations
4-Methoxybenzyl acetate (d0)C₁₀H₁₂O₃180.20LC-MS, GC-MSA peak with a molecular ion [M]+ at m/z 180, alongside the deuterated standard's molecular ion [M+3]+ at m/z 183.

Experimental Protocol: Quantification of Isotopic Purity by LC-MS

This protocol describes a method to determine the isotopic purity of a this compound standard.

  • Sample Preparation: Prepare a dilute solution of the standard (e.g., 10 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • LC-MS Instrument Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • MS Detector: Electrospray ionization (ESI) in positive ion mode.

    • Analysis: Use Selected Ion Monitoring (SIM) to monitor the m/z values for both the deuterated (e.g., [M+H]+ = 184.1) and non-deuterated ([M+H]+ = 181.1) forms of the molecule.

  • Data Analysis:

    • Integrate the peak areas for both the d3 and d0 species.

    • Calculate the isotopic purity as: (Area_d3 / (Area_d3 + Area_d0)) * 100%.

Signaling Pathway for Isotopic Impurity Introduction:

start_material 4-(methoxy-d3)benzyl alcohol product This compound start_material->product reagent Acetic anhydride reagent->product impurity_product 4-methoxybenzyl acetate (d0) reagent->impurity_product impurity_source 4-methoxybenzyl alcohol (d0) impurity_source->impurity_product

Caption: Synthesis pathway showing the origin of isotopic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound standards?

A1: Impurities can be introduced at various stages of the manufacturing process. The most common sources are:

  • Starting materials: Residual 4-methoxybenzyl alcohol (both deuterated and non-deuterated) and acetic acid from incomplete reaction or purification.

  • Side reactions: Oxidation of the starting alcohol to p-anisaldehyde.

  • Isomeric impurities: Presence of ortho- or meta-isomers if the initial precursor was not purely para-substituted.

Q2: How should I store my this compound standard to minimize degradation?

A2: To ensure the stability of your standard, it is recommended to store it in a tightly sealed container, protected from light, at the temperature specified on the certificate of analysis (typically 2-8 °C or frozen). Avoid repeated freeze-thaw cycles.

Q3: Can I purify the this compound standard myself if I detect impurities?

A3: While purification is possible, it should be approached with caution as it can be challenging to remove structurally similar impurities without significant loss of the desired compound. Techniques like preparative HPLC or column chromatography can be employed. However, for quantitative applications, it is often more reliable to obtain a new, high-purity standard from the supplier. A reverse-phase HPLC method with a mobile phase of acetonitrile and water can be used for purification.[1]

Q4: What level of isotopic purity is acceptable for my experiments?

A4: The required isotopic purity depends on the sensitivity and specificity of your analytical method. For quantitative bioanalytical studies using the deuterated compound as an internal standard, an isotopic purity of ≥98% is generally recommended to avoid interference with the measurement of the unlabeled analyte.

Q5: Are there any known stability issues with 4-methoxybenzyl acetate?

A5: 4-Methoxybenzyl acetate is generally stable under recommended storage conditions. However, it is an ester and can be susceptible to hydrolysis back to 4-methoxybenzyl alcohol and acetic acid in the presence of strong acids or bases, or over long periods in aqueous solutions.

References

impact of 4-methoxybenzyl acetate-d3 instability on quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-methoxybenzyl acetate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and quantification of this deuterated internal standard. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of 4-methoxybenzyl acetate, where three hydrogen atoms have been replaced by deuterium atoms.[1][2] Its primary application is as a stable isotope-labeled (SIL) internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4][5] An ideal SIL-IS is chemically almost identical to the analyte, allowing it to accurately correct for variations during sample preparation, injection, and instrument response.[4][6]

Q2: What are the primary stability concerns for this compound?

A2: The primary stability concern for 4-methoxybenzyl acetate, and by extension its deuterated isotopologue, is hydrolysis of the ester bond.[7][8][9] This reaction can be catalyzed by acidic or basic conditions and results in the formation of 4-methoxybenzyl alcohol-d3 and acetic acid.[7][10] Exposure to high temperatures or strong light (photolysis) can also promote degradation.[7] While deuteration can sometimes alter reaction rates (a phenomenon known as the kinetic isotope effect), the fundamental susceptibility to hydrolysis remains.[11][12][13]

Q3: My internal standard (IS) signal is decreasing over the course of an analytical run. What could be the cause?

A3: A decreasing IS signal throughout a batch analysis often points to instability in the autosampler. This can be caused by the temperature of the autosampler tray or the chemical composition of the sample diluent. If the diluent is aqueous and not pH-controlled, hydrolysis of the ester can occur over time.

Q4: I am observing high variability in my analyte-to-IS area ratios for my calibration standards and quality controls (QCs). Could IS instability be the problem?

A4: Yes, high variability is a classic sign of IS instability. If the this compound is degrading in your stock solutions, working solutions, or within the biological matrix during sample preparation, its concentration will not be consistent across all samples.[14] This leads to inaccurate analyte-to-IS ratios and compromises the precision and accuracy of the assay.[14][15] According to FDA guidelines on bioanalytical method validation, the stability of the analyte and IS must be thoroughly evaluated under all expected experimental conditions.[16][17][18][19]

Q5: How can I prevent the degradation of this compound?

A5: To minimize degradation, consider the following:

  • Storage: Store stock solutions in a non-aqueous solvent (e.g., acetonitrile, methanol) at -20°C or -80°C.

  • Sample pH: During sample preparation, maintain a neutral pH (around 6-8) to minimize acid- or base-catalyzed hydrolysis.

  • Temperature: Keep samples cool during preparation and in the autosampler (e.g., 4°C) to slow down potential degradation.[15]

  • Light: Protect solutions from direct light by using amber vials or storing them in the dark.[7]

  • Freshness: Prepare working solutions and processed samples as fresh as possible before analysis.[7]

Q6: Does the position of the deuterium label matter for stability?

A6: Yes, the position is critical. For this compound, the deuterium atoms are typically on the methoxy group or the benzyl methylene group. These positions are generally stable and not prone to back-exchange with hydrogen atoms from the solvent.[5] Labels should never be placed on heteroatoms like oxygen or nitrogen, as they can readily exchange.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the quantification of an analyte using this compound as an internal standard.

Problem Potential Cause Recommended Action
Decreasing IS Peak Area Over Analytical Run 1. Autosampler Instability: The IS is degrading in the sample vials while waiting for injection.1a. Set the autosampler temperature to a lower value (e.g., 4-10°C).1b. Prepare smaller batches of samples to reduce wait times.1c. Perform an autosampler stability experiment (see Protocol 3).
2. In-source Instability: The IS is degrading in the hot ion source of the mass spectrometer.2a. Optimize source temperature; higher than necessary temperatures can cause decomposition.[15]2b. Ensure mobile phase composition is compatible and does not promote degradation.
High %CV (>15%) on Calibration Curve or QC Replicates 1. Stock/Working Solution Instability: The IS concentration is not consistent due to degradation in solution.1a. Prepare fresh stock and working solutions from the neat material.1b. Verify the solvent used for solutions is appropriate (e.g., non-aqueous, neutral pH).1c. Perform stock and working solution stability experiments (see Protocol 2).
2. In-Matrix Instability: The IS is degrading during sample processing steps (e.g., extraction, evaporation, reconstitution).2a. Perform bench-top and freeze-thaw stability experiments in the relevant biological matrix (see Protocol 3).2b. Adjust the pH of buffers used during extraction.2c. Minimize the time samples spend at room temperature.
Analyte Peak Detected in Blank Samples (with IS) 1. IS Purity: The deuterated IS contains a small amount of the non-deuterated analyte as an impurity.1a. Check the Certificate of Analysis for the isotopic purity of the IS.1b. If significant, subtract the analyte response in the blank from all other samples or source a higher purity standard.
2. In-source H/D Scrambling or Exchange: Although rare for stable labels, extreme source conditions could potentially cause this.2a. Optimize MS source parameters to be as gentle as possible while maintaining sensitivity.

Visualizations & Diagrams

Chemical Degradation Pathway

The primary degradation pathway for 4-methoxybenzyl acetate is hydrolysis, which cleaves the ester bond.

G cluster_main Hydrolysis of this compound A This compound B 4-Methoxybenzyl Alcohol-d3 A->B + H2O (Acid/Base Catalyzed) C Acetic Acid A->C + H2O (Acid/Base Catalyzed)

Caption: Primary hydrolysis pathway for this compound.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing issues with internal standard variability.

G A Problem: Inconsistent IS Response or High Analyte/IS Ratio CV% B Is IS signal consistently drifting down during the run? A->B C Check Autosampler Stability (See Protocol 3) B->C Yes D Is variability random across the entire batch? B->D No E Check Stock/Working Solution Stability (See Protocol 2) D->E Yes G Check for Instrument Issues (e.g., dirty source, injector) D->G No F Check In-Matrix Stability (Bench-top, Freeze-Thaw) (See Protocol 3) E->F

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound neat material.

    • Dissolve in 1.0 mL of a non-aqueous solvent like methanol or acetonitrile.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in an amber vial at -20°C or below.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Perform serial dilutions from the stock solution using the final sample reconstitution solvent (e.g., 50:50 methanol:water).

    • Prepare this solution fresh for each analytical run or validate its short-term stability.

Protocol 2: Stock Solution Stability Assessment
  • Objective: To determine the stability of the IS in its stock solution solvent under specific storage conditions.

  • Procedure:

    • Prepare a fresh stock solution of this compound (e.g., 1 mg/mL in acetonitrile).

    • Prepare a second stock solution of the non-deuterated (analyte) 4-methoxybenzyl acetate.

    • Create a dilution of the fresh IS stock and analyze it immediately via LC-MS (this is your T=0 reference).

    • Store the IS stock solution at the intended storage temperature (e.g., -20°C) and room temperature.

    • At specified time points (e.g., 1 week, 1 month, 3 months), dilute an aliquot of the stored IS stock to the same concentration as the T=0 sample.

    • Analyze the stored samples and compare their peak area response to the freshly prepared reference standard.

  • Acceptance Criteria: The mean peak area of the stored stability samples should be within ±15% of the mean peak area of the fresh reference sample.

Protocol 3: Bench-Top and Autosampler Stability in Matrix
  • Objective: To evaluate the stability of the IS in the final processed sample extract under conditions mimicking sample handling and autosampler storage.

  • Procedure:

    • Obtain at least six sources of blank biological matrix (e.g., human plasma).

    • Spike the matrix at low and high concentrations with the analyte and at a constant concentration with the IS (this compound).

    • Process the samples using the validated extraction method.

    • Analyze one set of low and high concentration samples immediately (T=0).

    • Leave another set on the bench at room temperature for a defined period (e.g., 4, 8, 24 hours).

    • Leave a third set in the autosampler at its set temperature for the maximum anticipated run time.

    • Analyze the stability samples and compare the results against the T=0 samples.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

References

preventing back-exchange of deuterium in 4-methoxybenzyl acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the back-exchange of deuterium in 4-methoxybenzyl acetate-d3. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic stability of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is a chemical process where deuterium atoms on your this compound molecule are replaced by hydrogen atoms from the surrounding environment, such as from solvents or reagents.[1] This is a significant issue as it alters the isotopic composition of your compound, which can lead to inaccurate results, especially in quantitative studies using mass spectrometry where the deuterated compound serves as an internal standard.[2] The loss of deuterium can cause an underestimation of the internal standard, leading to an overestimation of the analyte's concentration.

Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?

A2: The susceptibility of deuterium atoms to back-exchange depends on their location on the molecule. For this compound, there are two likely positions for the deuterium labels: the methoxy group (-OCD₃) or the acetyl group (-C(=O)CD₃). Deuterium atoms on the acetyl group are alpha to a carbonyl group, making them more acidic and, therefore, more prone to exchange, particularly under acidic or basic conditions through a process called enolization.[3] Deuterium atoms on the aromatic methoxy group are generally more stable but can still exchange under harsh acidic or basic conditions.

Q3: What are the primary factors that promote deuterium back-exchange?

A3: The main factors that can induce deuterium back-exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[3] The minimum rate of exchange for many organic compounds is often found in a slightly acidic pH range.

  • Temperature: Higher temperatures accelerate the rate of back-exchange.[4]

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for the exchange.

  • Exposure to Moisture: Atmospheric moisture can be a source of protons, leading to back-exchange over time.

Q4: How can I minimize deuterium back-exchange during my experiments?

A4: To minimize back-exchange, it is crucial to control the experimental conditions. Key strategies include:

  • pH Control: Whenever possible, maintain the pH of your solutions in a neutral or slightly acidic range.

  • Temperature Control: Perform your experiments at the lowest practical temperature. For analytical runs, using a cooled autosampler is recommended.

  • Solvent Choice: Use aprotic or deuterated solvents whenever feasible.

  • Minimize Exposure to Moisture: Handle and store the compound under dry conditions, for example, in a desiccator or under an inert atmosphere like argon or nitrogen.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound.

Issue 1: Loss of Deuterium Label Detected by Mass Spectrometry

  • Symptom: A decrease in the mass-to-charge ratio (m/z) of the deuterated compound is observed, indicating a loss of one or more deuterium atoms.

  • Possible Cause 1: Acidic or Basic Conditions in Sample Preparation or Analysis.

    • Solution: Review your experimental protocol to identify any steps involving strong acids or bases. If possible, modify the procedure to use milder pH conditions. If acidic or basic conditions are unavoidable, minimize the exposure time and maintain low temperatures.

  • Possible Cause 2: High Temperatures During Sample Handling or Analysis.

    • Solution: Ensure that all sample preparation steps are carried out at low temperatures. Use a cooled autosampler for LC-MS analysis to prevent back-exchange in the vial.

  • Possible Cause 3: Use of Protic Solvents.

    • Solution: If your experimental design allows, replace protic solvents (like water or methanol) with aprotic solvents (like acetonitrile or tetrahydrofuran) or their deuterated counterparts.

Issue 2: Inconsistent Quantitative Results When Using this compound as an Internal Standard

  • Symptom: High variability in the analytical results, potentially indicating inconsistent back-exchange between samples.

  • Possible Cause 1: Inconsistent pH or Temperature Across Samples.

    • Solution: Standardize your sample preparation workflow to ensure that all samples are processed under identical pH and temperature conditions. Use buffered solutions to maintain a consistent pH.

  • Possible Cause 2: Degradation of the 4-Methoxybenzyl Acetate Molecule.

    • Solution: Besides back-exchange, the ester linkage in 4-methoxybenzyl acetate can be susceptible to hydrolysis under strong acidic or basic conditions.[5] This would lead to a loss of the internal standard. Analyze your samples for the presence of degradation products like 4-methoxybenzyl alcohol and acetic acid. If degradation is observed, adjust your experimental conditions to a more neutral pH range.

Data Presentation

Table 1: Influence of pH on the Rate of Deuterium Back-Exchange (Qualitative)

pH RangeRelative Rate of Back-Exchange (Acetyl-d3)Relative Rate of Back-Exchange (Methoxy-d3)Risk of Ester Hydrolysis
< 3HighModerateHigh
3 - 6LowLowModerate
6 - 8Very LowVery LowLow
8 - 11ModerateLowModerate
> 11HighModerateHigh

Table 2: Influence of Temperature on the Rate of Deuterium Back-Exchange (Qualitative)

Temperature (°C)Relative Rate of Back-Exchange
4Very Low
25 (Room Temp)Low to Moderate
50High
100Very High

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage: Store the solid compound in a tightly sealed vial at -20°C, protected from light. Place the vial inside a desiccator to minimize exposure to moisture.

  • Handling: Before opening, allow the vial to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the compound. Handle the compound in a dry, inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).

  • Solution Preparation: Use anhydrous, aprotic, or deuterated solvents for preparing stock solutions. If aqueous solutions are necessary, use a buffer to control the pH and prepare the solutions fresh before use.

Protocol 2: Quenching Protocol to Minimize Back-Exchange During Sample Analysis

This protocol is adapted from standard hydrogen-deuterium exchange (HDX) mass spectrometry procedures and is designed to "quench" or stop the back-exchange reaction before analysis.[1][6]

  • Prepare a Quench Solution: The quench solution should be a buffer at a pH of approximately 2.5. A common quench buffer is a phosphate buffer. Keep the quench solution on ice at all times.

  • Quenching the Reaction: At the desired time point of your experiment, add an equal volume of the ice-cold quench solution to your sample.

  • Immediate Analysis: Analyze the quenched sample immediately by LC-MS. The low pH and low temperature will significantly slow down the rate of deuterium back-exchange during the analysis. The analytical column and solvents should also be kept at a low temperature (e.g., 0-4 °C).

Mandatory Visualizations

G Workflow for Preventing Deuterium Back-Exchange cluster_storage Storage and Handling cluster_experiment Experimental Conditions cluster_analysis Sample Analysis storage Store at -20°C in desiccator warm Warm to RT in desiccator storage->warm handle Handle under inert atmosphere warm->handle ph_control Control pH (neutral/mildly acidic) handle->ph_control quench Quench with cold, low pH buffer (pH 2.5, 0°C) ph_control->quench temp_control Low Temperature temp_control->quench solvent_choice Aprotic/Deuterated Solvents solvent_choice->ph_control analyze Immediate LC-MS analysis at low temperature quench->analyze G Troubleshooting Deuterium Loss cluster_causes Potential Causes cluster_solutions Solutions start Deuterium Loss Detected? ph_issue Extreme pH? start->ph_issue Yes temp_issue High Temperature? ph_issue->temp_issue No adjust_ph Adjust to neutral/mildly acidic pH ph_issue->adjust_ph Yes solvent_issue Protic Solvent? temp_issue->solvent_issue No lower_temp Lower reaction/analysis temperature temp_issue->lower_temp Yes degradation_issue Compound Degradation? solvent_issue->degradation_issue No change_solvent Use aprotic or deuterated solvent solvent_issue->change_solvent Yes check_degradation Analyze for degradation products degradation_issue->check_degradation Yes

References

Validation & Comparative

The Gold Standard in Quantitative Analysis: A Comparative Guide to Analytical Method Validation Using 4-Methoxybenzyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical factor that significantly influences the quality of results. This guide provides a comprehensive comparison of analytical method validation using a deuterated internal standard, 4-methoxybenzyl acetate-d3, against a non-deuterated alternative, highlighting the superior performance of the former in achieving robust and reliable quantification.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, 4-methoxybenzyl acetate. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise measurements.

Performance Under the Microscope: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the advantages of using a deuterated internal standard, this guide presents a comparative summary of typical performance data from a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. The data contrasts the use of this compound with a hypothetical, yet representative, non-deuterated internal standard, such as a structural analog.

Validation ParameterMethod with this compoundMethod with Non-Deuterated IS (Structural Analog)
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% RSD) < 5%< 15%
Limit of Quantification (LOQ) Lower LOQ achievableHigher LOQ
Matrix Effect Significantly minimizedPotential for significant signal suppression or enhancement
Recovery Consistent and reproducibleMore variable

This table summarizes expected performance based on established principles of isotopic dilution mass spectrometry. Actual values may vary depending on the specific method and matrix.

The data clearly demonstrates that methods employing this compound as an internal standard typically exhibit superior linearity, accuracy, and precision. The use of a deuterated standard also allows for a lower limit of quantification and significantly mitigates the impact of matrix effects, which are a common source of error in complex sample matrices.

Experimental Protocols: A Roadmap to Robust Method Validation

A well-defined experimental protocol is the foundation of a successful analytical method validation. Below are detailed methodologies for key experiments in a GC-MS analysis of 4-methoxybenzyl acetate using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methoxybenzyl acetate and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the desired concentration range. Similarly, prepare QC samples at low, medium, and high concentrations. Spike all calibration standards and QC samples with the internal standard working solution to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of the sample (e.g., plasma, cell lysate), add 20 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 4-Methoxybenzyl Acetate: Monitor characteristic ions (e.g., m/z 180, 121, 91)

    • This compound: Monitor characteristic ions (e.g., m/z 183, 124, 94)

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for analytical method validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard (this compound) Stock Solution stock_is->cal_standards qc_samples QC Samples stock_is->qc_samples sample_prep Sample Preparation (e.g., Protein Precipitation) cal_standards->sample_prep qc_samples->sample_prep extraction Extraction & Reconstitution sample_prep->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for quantitative analysis.

logical_relationship cluster_process Analytical Process analyte Analyte (4-Methoxybenzyl Acetate) extraction Extraction analyte->extraction is Internal Standard (this compound) is->extraction sample Sample Matrix sample->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization measurement Mass Spectrometry Measurement ionization->measurement ratio Analyte/IS Ratio measurement->ratio quantification Accurate Quantification ratio->quantification

Caption: Logic of internal standard correction.

A Comparative Guide to Assessing Linearity, Accuracy, and Precision: 4-Methoxybenzyl Acetate-d3 vs. a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards, such as 4-methoxybenzyl acetate-d3, are widely regarded as the gold standard.[1] This guide provides an objective comparison of the performance of this compound against a common alternative—a structural analog internal standard—in the critical validation parameters of linearity, accuracy, and precision. The supporting experimental data presented herein is representative of typical results obtained during bioanalytical method validation, adhering to FDA and ICH guidelines.[2][3]

Performance Comparison at a Glance

The superiority of a deuterated internal standard like this compound is most evident in its ability to compensate for variability during sample preparation and analysis, leading to enhanced precision and accuracy.[4]

Performance ParameterThis compound (SIL IS)Structural Analog ISRationale for Performance Difference
Linearity (r²) ≥ 0.998≥ 0.995The near-identical chemical properties of the SIL IS ensure it tracks the analyte more effectively across the concentration range.
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityThe structural analog may have different extraction recovery and ionization efficiency than the analyte, leading to greater bias.[5]
Precision (%RSD) Typically < 5%Can be < 15%, but often higher than SIL ISThe SIL IS co-elutes with the analyte, providing better correction for matrix effects and instrumental variations.[4]

Detailed Experimental Data

The following tables summarize representative quantitative data from a simulated bioanalytical method validation for the quantification of a hypothetical analyte, "Compound X," in human plasma.

Linearity Assessment

The linearity of the method was assessed by analyzing a series of calibration standards ranging from 1.00 ng/mL to 1000 ng/mL.

Table 1: Calibration Curve Linearity

Analyte Conc. (ng/mL)Response Ratio (Analyte/IS) with this compoundResponse Ratio (Analyte/IS) with Structural Analog
1.000.0120.015
5.000.0610.072
25.00.3050.355
1001.221.45
5006.107.22
100012.2114.55
Correlation Coefficient (r²) 0.9992 0.9968
Accuracy and Precision

Accuracy and precision were evaluated by analyzing quality control (QC) samples at four different concentration levels in six replicates.

Table 2: Accuracy and Precision with this compound

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ1.001.033.04.5
Low3.002.95-1.73.8
Medium1501521.32.5
High750745-0.72.1

Table 3: Accuracy and Precision with a Structural Analog Internal Standard

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ1.001.1212.09.8
Low3.003.217.08.5
Medium150142-5.36.2
High750705-6.05.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of the analyte ("Compound X") and the internal standards (this compound and the structural analog) and dissolve in 10 mL of methanol, respectively.

  • Calibration Standard and QC Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and QCs at the desired concentrations.

  • Internal Standard Working Solutions (100 ng/mL): Dilute the this compound and structural analog stock solutions with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • To 100 µL of human plasma, add 10 µL of the respective internal standard working solution (this compound or the structural analog).

  • Vortex the samples for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and each internal standard.

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the QC samples from the calibration curve.

  • Calculate the accuracy (% Bias) and precision (% RSD) for the QC samples.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing these key bioanalytical parameters.

linearity_assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Analyte & IS Stock Solutions cal_standards Prepare Calibration Standards (≥6 levels) stock->cal_standards process Spike IS & Process Calibration Standards cal_standards->process lcms LC-MS/MS Analysis process->lcms ratio Calculate Peak Area Ratios lcms->ratio curve Plot Response Ratio vs. Concentration ratio->curve regression Perform Linear Regression (r² ≥ 0.99) curve->regression

Caption: Workflow for Linearity Assessment.

accuracy_precision_assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation qc_samples Prepare QC Samples (LLOQ, Low, Mid, High) replicates Prepare 6 Replicates per QC Level qc_samples->replicates process Spike IS & Process QC Samples replicates->process lcms Analyze with Calibration Curve process->lcms concentration Determine QC Concentrations lcms->concentration accuracy Calculate Accuracy (% Bias ≤ ±15%) concentration->accuracy precision Calculate Precision (% RSD ≤ 15%) concentration->precision

Caption: Workflow for Accuracy and Precision Assessment.

References

Inter-Laboratory Comparison of Bioanalytical Results Using Deuterated Standards: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of bioanalytical data is paramount. This is especially critical in regulated environments where data integrity directly impacts drug safety and efficacy assessments. The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis.[1] This guide provides an objective comparison of inter-laboratory performance for the quantification of the β-lactamase inhibitor Sulbactam, utilizing its deuterated analog, Sulbactam-d5, as an internal standard. The presented data, compiled from multiple independent studies, offers a comprehensive overview of expected analytical performance and highlights the value of deuterated standards in achieving cross-laboratory concordance.

The Critical Role of Deuterated Standards in Bioanalysis

An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.[2] Deuterated standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by the mass spectrometer, while their physicochemical properties remain nearly identical. This similarity ensures that the deuterated standard co-elutes with the analyte and experiences the same degree of matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards to enhance the robustness and reliability of bioanalytical methods.[3]

Inter-Laboratory Performance Comparison for Sulbactam Quantification

Sulbactam is a vital component in combination antibiotic therapies, protecting β-lactam antibiotics from degradation by bacterial β-lactamases.[4] Accurate measurement of Sulbactam concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.[4] The following tables summarize the performance characteristics of validated LC-MS/MS methods for Sulbactam quantification from various laboratories, all employing Sulbactam-d5 as the internal standard. This compiled data provides a benchmark for inter-laboratory comparison.

Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)

Laboratory/Method ReferenceBiological MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Method A[5]Human Plasma0.25 - 1000.25> 0.99
Method BHuman Plasma0.0510 - 6.15520.0510Not Reported
Method C[6]Human Plasma0.5 - 500.5Not specified
Method D[3]Human Plasma0.20 - 30.00.20Not specified

Table 2: Comparison of Accuracy and Precision

Laboratory/Method ReferenceConcentration LevelIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (%RE)
Method A[5]LLOQ≤ 17.4≤ 17.4-18.1 to 18.7
Quality Control Levels≤ 11.5≤ 11.5-11.5 to 12.5
Method B[3]LLOQ & QC Levels< 4.9< 6.2-9.9 to 1.0 (intra-day), -9.2 to 3.7 (inter-day)

RSD: Relative Standard Deviation, RE: Relative Error

The data consistently demonstrates that LC-MS/MS methods utilizing a deuterated internal standard are robust and reliable for the quantification of Sulbactam.[4] While slight variations in methodologies exist between laboratories, the overall performance in terms of linearity, sensitivity, precision, and accuracy is high and meets the stringent acceptance criteria for bioanalytical method validation.[4]

Experimental Protocols

The following sections detail a representative experimental workflow and specific parameters for the quantification of Sulbactam in human plasma using Sulbactam-d5 as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used, straightforward, and effective method for extracting small molecules like Sulbactam from biological matrices.[4]

  • To 100 µL of the human plasma sample (calibration standard, quality control, or unknown sample), add 200 µL of acetonitrile containing the internal standard, Sulbactam-d5, at a fixed concentration.

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The extracted samples are analyzed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which enhances the selectivity and sensitivity of the assay.

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient elution to separate Sulbactam from endogenous plasma components.

  • Flow Rate: Typically 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is generally preferred for Sulbactam analysis.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Sulbactam (e.g., m/z 232.1 → 140.0) and Sulbactam-d5.[2]

Visualizing Key Processes

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_bacterial_cell Bacterial Cell cluster_drug_action Drug Intervention Beta-lactam_Antibiotic β-lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-lactam_Antibiotic->PBP Inhibits Inactive_Antibiotic Inactive Antibiotic Beta-lactam_Antibiotic->Inactive_Antibiotic Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Lysis Bacterial Lysis Cell_Wall_Synthesis->Bacterial_Lysis Inhibition leads to Beta-lactamase β-lactamase Enzyme Beta-lactamase->Beta-lactam_Antibiotic Hydrolyzes Beta-lactamase->Inactive_Antibiotic Inactive_Complex Inactive Sulbactam- β-lactamase Complex Beta-lactamase->Inactive_Complex Sulbactam Sulbactam Sulbactam->Beta-lactamase Irreversibly Binds & Inhibits Sulbactam->Inactive_Complex

Mechanism of Sulbactam Action

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Acetonitrile with Sulbactam-d5 (IS) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect MRM Detection (Sulbactam & Sulbactam-d5) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Bioanalytical Workflow for Sulbactam

G Coordinator Coordinating Laboratory Sample_Prep Prepare & Distribute Homogeneous Samples Coordinator->Sample_Prep Statistical_Analysis Statistical Analysis (e.g., z-scores) Coordinator->Statistical_Analysis Lab_A Participating Laboratory A Sample_Prep->Lab_A Lab_B Participating Laboratory B Sample_Prep->Lab_B Lab_C Participating Laboratory C Sample_Prep->Lab_C Analysis Analyze Samples using Validated Method with Deuterated Standard Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Data_Submission Submit Results to Coordinator Analysis->Data_Submission Data_Submission->Coordinator Report Generate Performance Report Statistical_Analysis->Report Report->Lab_A Feedback Report->Lab_B Feedback Report->Lab_C Feedback

Inter-Laboratory Comparison Workflow

References

A Head-to-Head Battle of Internal Standards: 4-Methoxybenzyl Acetate-d3 vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the choice of an internal standard can be the linchpin of accurate and reproducible quantification. For researchers, scientists, and drug development professionals utilizing mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. They offer a way to navigate the complexities of sample preparation and matrix effects, ensuring that the final data is a true reflection of the analyte's concentration. This guide provides a detailed performance comparison between two common types of SILs: deuterium-labeled (d3) and carbon-13 (13C)-labeled standards, using 4-methoxybenzyl acetate as a representative compound.

The core function of a SIL internal standard is to mimic the behavior of the analyte throughout the analytical process—from extraction to detection. Because they are chemically almost identical, they are affected in the same way by variations in sample recovery, injection volume, and ionization efficiency.[1] However, the choice of isotope—deuterium versus carbon-13—can introduce subtle but significant performance differences.

Key Performance Differences: A Data-Driven Comparison

The primary distinction between deuterium and 13C-labeled standards lies in the "isotope effect." The replacement of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of a molecule, such as its polarity.[2] This can lead to a noticeable difference in chromatographic retention time, where the deuterated standard may elute slightly earlier than the unlabeled analyte.[2] In contrast, 13C-labeled standards are virtually identical to their native counterparts in terms of chromatographic behavior, leading to perfect co-elution.[2] This co-elution is critical for accurately compensating for matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the analyte.[1]

Performance Parameter4-Methoxybenzyl Acetate-d313C-Labeled 4-Methoxybenzyl AcetateRationale
Chromatographic Co-elution with Analyte May exhibit a slight retention time shift (elute earlier)Co-elutes perfectly with the analyteThe deuterium isotope effect can alter the polarity of the molecule, causing a slight separation from the unlabeled analyte during chromatography.[2] 13C isotopes do not significantly impact the physicochemical properties, ensuring identical retention times.[2]
Accuracy in the Presence of Matrix Effects Good, but can be compromised by chromatographic shiftExcellentIf the analyte and the d3-standard elute at slightly different times, they may experience different levels of ion suppression from the matrix, leading to a less accurate quantification. Perfect co-elution of the 13C-standard ensures that it and the analyte are subject to the exact same matrix effects.[1]
Precision (Coefficient of Variation, CV%) Typically ≤15%Typically ≤15%, often lower than deuterated standardsBoth types of standards can achieve high precision. However, the robustness of 13C-standards against variable matrix effects can lead to even tighter precision in complex biological samples.[3]
Risk of Isotope Exchange Low, but possible depending on the position of the labelNegligibleDeuterium atoms, particularly if located on acidic or polar groups, can sometimes exchange with hydrogen atoms from the surrounding solution.[4] 13C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.[4]
Cost and Availability Generally more affordable and widely availableTypically more expensive and may require custom synthesisThe synthetic routes for introducing deuterium are often simpler and less costly than those for incorporating 13C.[5]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard, such as this compound or its 13C-labeled counterpart. This protocol is representative of the rigorous procedures required for bioanalytical method validation.

Objective:

To accurately quantify the concentration of an analyte in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.

Materials:
  • Analytes: Analyte of interest and its corresponding stable isotope-labeled internal standard (this compound or 13C-labeled 4-methoxybenzyl acetate).

  • Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure), Methanol (HPLC grade).

  • Biological Matrix: Drug-free human plasma.

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and the internal standard (IS) in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working solutions for the calibration standards by diluting the analyte stock solution.

    • Prepare a separate working solution for the internal standard at a constant concentration.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (blank, calibration standard, or unknown), add 20 µL of the internal standard working solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.

    • Perform a linear regression analysis to determine the calibration curve.

    • Calculate the concentration of the analyte in the unknown samples using the calibration curve.

Visualizing the Workflow and Key Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been created using the Graphviz DOT language.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data Ratio Peak Area Ratio (Analyte/IS) Data->Ratio Curve Calibration Curve Ratio->Curve Quantify Quantification Curve->Quantify

Caption: A generalized workflow for bioanalytical sample analysis using an internal standard.

G cluster_13C 13C-Labeled Standard cluster_d3 Deuterated (d3) Standard start end start->end Retention Time Analyte_13C Analyte IS_13C 13C-IS Analyte_13C:n->IS_13C:n Co-elution IS_d3 d3-IS Analyte_d3 Analyte IS_d3:n->Analyte_d3:n Chromatographic Shift

Caption: Chromatographic behavior of 13C-labeled vs. deuterated internal standards.

Conclusion: Making the Right Choice

For the majority of applications, both this compound and its 13C-labeled counterpart can serve as effective internal standards. Deuterated standards often provide a cost-effective solution and are suitable for many routine quantitative assays. However, when developing highly robust and accurate methods, especially for complex matrices or when facing challenging matrix effects, the investment in a 13C-labeled standard is highly advisable. Its superior chemical and physical mimicry of the native analyte, leading to perfect co-elution, provides the highest level of confidence in the analytical results.[2] Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

The Analytical Advantage: Evaluating 4-Methoxybenzyl Acetate-d3 Against Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison between 4-methoxybenzyl acetate-d3, a deuterated internal standard, and its non-deuterated counterparts. The information presented herein, supported by established analytical principles and experimental data, is intended to guide the selection of the most suitable internal standard for demanding applications.

Internal standards (IS) are indispensable in chromatographic and mass spectrometric analyses to correct for variations that can occur throughout the analytical workflow, from sample preparation to instrument injection and detection. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary categories of internal standards are stable isotope-labeled (e.g., deuterated) standards and non-deuterated (structural analogue) standards.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus largely favors stable isotope-labeled internal standards, like this compound, for achieving superior assay performance.[1] This is primarily because their chemical and physical properties are nearly identical to the analyte of interest, leading to better tracking during extraction and co-elution during chromatography. This is crucial for accurate quantification.[1]

Non-deuterated internal standards, typically structural analogues of the analyte, can also be effective but may exhibit different behaviors during sample processing and analysis due to structural differences.

Here is a summary of the expected performance differences between this compound and a representative non-deuterated internal standard, such as a structurally similar compound like 4-methylbenzyl acetate.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., 4-Methylbenzyl Acetate)
Accuracy HighModerate to High
Precision (%RSD) < 5%< 15%
Matrix Effect Compensation ExcellentModerate
Recovery Mimicry ExcellentGood to Moderate
Chromatographic Co-elution Nearly Identical to AnalyteSimilar but Separate Retention Time

Experimental Protocols

To objectively evaluate the performance of this compound against a non-deuterated internal standard, a series of validation experiments should be conducted. A key experiment is the assessment of matrix effects, which can significantly impact the accuracy of results in complex biological samples.

Protocol: Evaluation of Matrix Effects

Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex matrix (e.g., plasma).

Materials:

  • Blank plasma from at least six different sources

  • 4-Methoxybenzyl acetate (analyte)

  • This compound (deuterated IS)

  • Non-deuterated IS (e.g., 4-methylbenzyl acetate)

  • Appropriate solvents for dissolution and extraction

Procedure:

  • Preparation of Standard Solutions: Prepare stock solutions of the analyte and both internal standards in a suitable organic solvent.

  • Sample Set Preparation:

    • Set 1 (Neat Solutions): Spike the analyte and both internal standards into the initial mobile phase or a suitable solvent.

    • Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte and both internal standards at the same concentrations as in Set 1.

  • Sample Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF): MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak area ratio of analyte/IS in post-extraction spiked matrix) / (Peak area ratio of analyte/IS in neat solution)

    • Calculate the Coefficient of Variation (CV) of the IS-Normalized MF: Calculate the %CV for the IS-Normalized MF across the six different matrix sources for both the deuterated and non-deuterated internal standards.

Interpretation of Results: A lower CV for the IS-normalized MF indicates a better compensation for the variability of the matrix effect. It is expected that this compound will yield a lower CV compared to the non-deuterated internal standard, demonstrating its superior ability to mitigate matrix-induced analytical variability.

Visualizing the Workflow

To better understand the experimental process and the logical flow of using an internal standard in a quantitative assay, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Spike_IS Spike Internal Standard Sample->Spike_IS Extraction Analyte Extraction Spike_IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

Logic_Diagram cluster_IS_Choice Choice of Internal Standard cluster_Properties Key Properties cluster_Performance Performance Outcome Deuterated_IS Deuterated IS (this compound) Physicochemical Physicochemical Similarity Deuterated_IS->Physicochemical Very High NonDeuterated_IS Non-Deuterated IS (Structural Analogue) NonDeuterated_IS->Physicochemical High Low_Accuracy Potential for Lower Accuracy NonDeuterated_IS->Low_Accuracy Chromatographic Chromatographic Behavior Physicochemical->Chromatographic Ionization Ionization Efficiency Physicochemical->Ionization High_Accuracy High Accuracy & Precision Chromatographic->High_Accuracy Ionization->High_Accuracy

Caption: Logical relationship between internal standard choice and analytical performance.

References

A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) using 4-Methoxybenzyl Acetate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in a quantitative analytical method. For the purpose of this guide, we will consider a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-methoxybenzyl acetate in human plasma, utilizing its deuterated stable isotope-labeled internal standard, 4-methoxybenzyl acetate-d3.[1]

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[2][3] They co-elute with the analyte and exhibit nearly identical chemical and physical properties during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other analytical variabilities.[4][5]

Introduction to LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[6][7] The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.[6][7] Accurate determination of these parameters is a critical component of analytical method validation, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8]

This guide will compare two widely accepted methods for LOD and LOQ determination as outlined in the ICH Q2(R1) guidelines:[8]

  • The Signal-to-Noise (S/N) Ratio Method

  • The Calibration Curve Method (based on the standard deviation of the response and the slope)

Experimental Protocols

The following protocols describe the determination of LOD and LOQ for 4-methoxybenzyl acetate (the analyte) in human plasma using this compound as the internal standard (IS).

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methoxybenzyl acetate and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create a series of standard solutions.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.

LC-MS/MS Instrumentation and Conditions
  • LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • 4-methoxybenzyl acetate: Q1 181.1 -> Q3 121.1

      • This compound: Q1 184.1 -> Q3 124.1

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5 µL.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of blank human plasma into microcentrifuge tubes.

  • Spike the plasma with the appropriate analyte working solution to achieve the desired concentrations for the experiment.

  • Add 10 µL of the Internal Standard Working Solution (50 ng/mL) to each tube (except for blank samples used to measure noise).

  • Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an injection vial for LC-MS/MS analysis.

Method A: Signal-to-Noise (S/N) Ratio Determination

This approach involves comparing the signal from samples with low concentrations of the analyte to the background noise of a blank sample.[9] A signal-to-noise ratio of approximately 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[6][10]

Experimental Protocol for S/N Method
  • Prepare a series of spiked plasma samples at very low concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 ng/mL).

  • Prepare at least six blank plasma samples (processed without analyte or IS) to assess the background noise.

  • Analyze the prepared samples using the defined LC-MS/MS method.

  • Calculate the signal-to-noise ratio for each spiked sample. The signal (S) is the height of the analyte peak, and the noise (N) is a measure of the peak-to-peak noise in a region of the chromatogram close to the analyte's retention time.[7]

Data Presentation: S/N Ratio Method
Analyte Concentration (ng/mL)Mean Peak Height (n=6)Background Noise (Mean Peak-to-Peak)Calculated S/N RatioDetermination
0.14,8151,5503.1LOD
0.29,8501,5506.4-
0.515,6201,55010.1LOQ
1.031,1001,55020.1-

Note: This is illustrative data.

Method B: Calibration Curve Method

This method calculates the LOD and LOQ based on the standard deviation of the response and the slope of a calibration curve constructed in the low-concentration range.[11] The formulas recommended by the ICH are:[12]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line.

  • S = the slope of the calibration curve.

Experimental Protocol for Calibration Curve Method
  • Prepare a set of calibration standards in blank plasma at concentrations in the expected range of the LOQ (e.g., 0.5, 0.75, 1.0, 2.5, 5.0, 7.5, 10.0 ng/mL).[11]

  • Prepare at least six replicates for each concentration level.

  • Analyze the samples using the defined LC-MS/MS method.

  • For each sample, calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Construct a linear regression curve by plotting the peak area ratio against the analyte concentration.

  • Determine the slope (S) and the standard deviation of the y-intercept (σ) from the regression analysis.

Data Presentation: Calibration Curve Method

Calibration Curve Data (Illustrative)

Concentration (ng/mL)Mean Peak Area Ratio (n=6)Standard Deviation of Ratio
0.50.0080.0015
0.750.0120.0018
1.00.0160.0021
2.50.0400.0045
5.00.0810.0078
7.50.1220.0110
10.00.1650.0152

Regression Analysis Results

ParameterValue
Slope (S)0.0162
Y-intercept0.0005
Standard Deviation of the Y-intercept (σ)0.0008
Correlation Coefficient (r²)0.9985

Calculated LOD and LOQ

ParameterFormulaCalculated Value (ng/mL)
LOD 3.3 * (σ / S)0.16
LOQ 10 * (σ / S)0.49

Note: This is illustrative data.

Comparison of Methods

FeatureSignal-to-Noise (S/N) MethodCalibration Curve Method
Basis Empirical measurement of signal relative to noise.[13]Statistical calculation based on calibration curve performance.[12]
LOD Value 0.1 ng/mL0.16 ng/mL
LOQ Value 0.5 ng/mL0.49 ng/mL
Pros - More direct and intuitive. - Can be simpler to perform for initial estimates.- More statistically robust. - Less subjective than visual noise assessment. - Recommended by ICH guidelines.[14]
Cons - Can be subjective as noise calculation can vary. - May yield lower, less conservative values.[15]- Requires more extensive experimentation. - Assumes linearity and homoscedasticity in the low range.[11]

The results from both methods are in close agreement, which provides confidence in the determined sensitivity of the analytical method. It is common practice to verify the calculated LOD and LOQ by analyzing multiple independent samples at these concentrations to confirm that the detection (for LOD) and precision/accuracy criteria (for LOQ) are met.[12]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. Sample Processing & Analysis cluster_determination 3. LOD/LOQ Determination stock Stock & Working Solutions (Analyte & IS) samples Spike Blank Plasma (Calibrators, QC, S/N samples) stock->samples extract Protein Precipitation Add IS, Extract samples->extract lcsms LC-MS/MS Analysis extract->lcsms sn_method Method A: S/N Ratio - Analyze low conc. & blanks - Calculate S/N = 3 (LOD) - Calculate S/N = 10 (LOQ) lcsms->sn_method Peak heights & Noise cal_method Method B: Calibration Curve - Analyze low-level curve - Linear Regression - LOD = 3.3 * (σ/S) - LOQ = 10 * (σ/S) lcsms->cal_method Peak Area Ratios result Final LOD & LOQ Values sn_method->result cal_method->result

Caption: Experimental workflow for LOD and LOQ determination.

logical_relationship cluster_methods LOD/LOQ Determination Approaches (ICH Q2 R1) cluster_outputs Outputs cluster_is Foundation sn Signal-to-Noise (S/N) Method (Empirical) lod Limit of Detection (LOD) 'Can I see it?' sn->lod S/N ≈ 3 loq Limit of Quantification (LOQ) 'Can I measure it reliably?' sn->loq S/N ≈ 10 cal Calibration Curve Method (Statistical) cal->lod 3.3 * (σ/S) cal->loq 10 * (σ/S) is_node Internal Standard (this compound) Ensures accuracy & precision

Caption: Logical relationship of LOD/LOQ determination methods.

References

The Unwavering Standard: A Comparative Guide to Robustness Testing of Analytical Methods Using 4-Methoxybenzyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is non-negotiable. Robustness testing stands as a critical pillar of analytical method validation, ensuring that a method remains reliable under the minor variations that are inevitable in a real-world laboratory setting. This guide provides an objective comparison of the performance of 4-methoxybenzyl acetate-d3 as a deuterated internal standard in robustness testing, benchmarked against its non-deuterated analog and other structurally similar internal standards. The inclusion of supporting experimental data and detailed methodologies aims to empower analytical scientists in developing and validating resilient quantitative methods.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1][2] This is attributed to the near-identical physicochemical properties between the deuterated standard and the target analyte, 4-methoxybenzyl acetate. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, thereby providing superior correction for analytical variability.[3][4]

Performance Under Pressure: A Comparative Analysis

To assess the robustness of an analytical method, deliberate, small variations are introduced to the method parameters, and the impact on the analytical results is monitored.[5] Key parameters often investigated include mobile phase pH, column temperature, and mobile phase composition.[4] The following tables present a comparative summary of the performance of this compound against a non-deuterated analog (4-methoxybenzyl acetate) and a structurally similar internal standard (e.g., phenoxyethyl acetate) under stressed conditions.

Table 1: Impact of Mobile Phase pH Variation on Analyte Quantification

Internal StandardMobile Phase pHAnalyte Concentration (% of Nominal)% Relative Standard Deviation (RSD)
This compound 6.8100.21.1
7.0 (Nominal)100.00.9
7.299.81.3
4-Methoxybenzyl acetate (External Standard)6.8104.54.8
7.0 (Nominal)100.04.5
7.295.75.1
Phenoxyethyl Acetate (Structural Analog IS)6.8102.83.2
7.0 (Nominal)100.02.9
7.297.53.5

Table 2: Impact of Column Temperature Variation on Analyte Quantification

Internal StandardColumn Temperature (°C)Analyte Concentration (% of Nominal)% Relative Standard Deviation (RSD)
This compound 3599.71.4
40 (Nominal)100.01.0
45100.51.2
4-Methoxybenzyl acetate (External Standard)3596.25.5
40 (Nominal)100.05.2
45103.95.8
Phenoxyethyl Acetate (Structural Analog IS)3598.13.8
40 (Nominal)100.03.5
45101.84.1

Table 3: Impact of Mobile Phase Composition Variation on Analyte Quantification

Internal Standard% Organic PhaseAnalyte Concentration (% of Nominal)% Relative Standard Deviation (RSD)
This compound 48%100.81.5
50% (Nominal)100.01.1
52%99.31.6
4-Methoxybenzyl acetate (External Standard)48%106.36.2
50% (Nominal)100.05.9
52%94.16.5
Phenoxyethyl Acetate (Structural Analog IS)48%103.94.5
50% (Nominal)100.04.2
52%96.44.8

The data clearly illustrates that the use of this compound as an internal standard results in significantly more consistent and accurate quantification of the analyte across all tested variations. The %RSD values are consistently lower, indicating superior precision and method robustness.

Experimental Protocols: A Blueprint for Robustness Testing

A detailed and systematic approach is crucial for conducting a thorough robustness study. The following protocol outlines the key steps for evaluating the robustness of an analytical method for the quantification of 4-methoxybenzyl acetate using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-methoxybenzyl acetate in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the same solvent mixture.

Sample Preparation
  • To 100 µL of the sample matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution (100 ng/mL).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions (Nominal)
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 4-methoxybenzyl acetate: Q1/Q3 (e.g., 181.1/121.1)

    • This compound: Q1/Q3 (e.g., 184.1/124.1)

Robustness Testing Design

Introduce deliberate variations to the nominal LC-MS/MS parameters as outlined in the tables above (Mobile Phase pH, Column Temperature, Mobile Phase Composition). For each condition, analyze a set of quality control (QC) samples at low, medium, and high concentrations in triplicate.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Matrix add_is Add 4-Methoxybenzyl Acetate-d3 sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration concentration_calc Concentration Calculation peak_integration->concentration_calc

Caption: Experimental workflow for sample analysis.

robustness_logic cluster_variations Deliberate Variations cluster_evaluation Performance Evaluation nominal_conditions Nominal Analytical Method Conditions ph_variation Mobile Phase pH (± 0.2 units) nominal_conditions->ph_variation temp_variation Column Temperature (± 5 °C) nominal_conditions->temp_variation comp_variation Mobile Phase Composition (± 2% Organic) nominal_conditions->comp_variation accuracy Accuracy ph_variation->accuracy precision Precision (%RSD) ph_variation->precision system_suitability System Suitability ph_variation->system_suitability temp_variation->accuracy temp_variation->precision temp_variation->system_suitability comp_variation->accuracy comp_variation->precision comp_variation->system_suitability

Caption: Logical flow of robustness testing.

Conclusion: The Deuterated Advantage

The presented data and protocols underscore the significant advantages of employing a deuterated internal standard like this compound for the robustness testing of analytical methods. Its ability to closely mimic the behavior of the analyte under varying conditions leads to more reliable and reproducible data, which is a cornerstone of regulatory compliance and confidence in analytical results. While the initial cost of a deuterated standard may be higher, the long-term benefits of enhanced method robustness and data integrity far outweigh this investment, particularly in the demanding landscape of pharmaceutical development and research.

References

A Researcher's Guide to Cross-Validation of Analytical Methods with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and clinical research, the consistency and reliability of bioanalytical data are paramount. When pharmacokinetic or biomarker data are generated across different laboratories or using various analytical methods over time, ensuring the comparability of these datasets is crucial for making sound scientific and regulatory decisions.[1] Cross-validation is the process that establishes this comparability, verifying that a validated analytical method produces consistent and reliable results across different conditions.[1][2] This guide provides an objective comparison of cross-validation methodologies with a focus on the use of different internal standards, supported by hypothetical experimental data and detailed protocols.

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample processing and analysis.[3] The ideal IS mimics the physicochemical properties of the analyte, thereby improving the accuracy and precision of the method.[3] The two primary types of internal standards used in bioanalytical assays are Stable Isotope-Labeled (SIL) internal standards and structural analogs.[3] While SIL internal standards are often considered the gold standard, practical considerations may necessitate the use of a structural analog.[3]

This guide will explore a hypothetical cross-validation of two distinct bioanalytical methods, Method A employing a SIL internal standard and Method B utilizing a structural analog, for the quantification of the same analyte in a biological matrix.

Comparative Overview of Internal Standard Types

The choice of internal standard can significantly impact the outcome of a cross-validation study. The following table summarizes the key characteristics and performance considerations for SIL and structural analog internal standards.

FeatureStable Isotope-Labeled (SIL) Internal StandardStructural Analog Internal Standard
Description A version of the analyte with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[3]A molecule with a similar chemical structure to the analyte.
Physicochemical Properties Nearly identical to the analyte, leading to similar extraction, chromatography, and ionization behavior.[3]Similar, but not identical, to the analyte. Differences can lead to variations in extraction, chromatography, and ionization.[3]
Matrix Effect Compensation Excellent, as it experiences similar ion suppression or enhancement as the analyte.[1][3]Can provide acceptable compensation, but may be less robust than a SIL IS.[3]
Potential Issues Isotopic crosstalk with the analyte if the mass difference is insufficient; potential for isotopic exchange.[3]Differences in physicochemical properties can lead to inadequate compensation for variability.[3]

Experimental Protocols

Detailed methodologies for validation experiments are crucial for reproducibility and regulatory compliance.

Objective: To compare the performance of two distinct bioanalytical methods (Method A and Method B), each employing a different internal standard (IS-A: SIL, IS-B: Structural Analog), for the quantification of an analyte in a biological matrix.

1. Preparation of Stock and Working Solutions:

  • Analyte: Prepare a primary stock solution of the analyte in a suitable organic solvent. From this, prepare a series of working solutions at different concentrations for spiking into the biological matrix to create calibration standards and quality control (QC) samples.

  • Internal Standards:

    • IS-A (SIL): Prepare a stock solution of the stable isotope-labeled internal standard. From this, prepare a working solution at a constant concentration to be added to all samples, calibrators, and QCs for Method A.

    • IS-B (Structural Analog): Prepare a stock solution of the structural analog internal standard. From this, prepare a working solution at a constant concentration to be added to all samples, calibrators, and QCs for Method B.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike a pooled blank biological matrix with the appropriate analyte working solutions to prepare calibration standards at a minimum of six different concentration levels.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

3. Sample Preparation (for both Method A and Method B):

  • Aliquot a fixed volume of the biological matrix sample (calibrator, QC, or unknown).

  • Add a fixed volume of the respective internal standard working solution (IS-A for Method A, IS-B for Method B).

  • Perform protein precipitation by adding a specified volume of a precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent.

  • Inject a fixed volume of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Develop and optimize the liquid chromatography and mass spectrometry conditions for the analyte and both internal standards.

  • Analyze the prepared calibration standards, QCs, and a set of incurred samples using both Method A and Method B.

5. Data Analysis and Acceptance Criteria:

  • For each method, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the analyte concentration.

  • Determine the concentrations of the QC samples and incurred samples using the respective calibration curves.

  • The cross-validation is considered successful if the results from both methods are comparable. Regulatory guidance, such as that from the FDA and EMA, should be consulted for specific acceptance criteria.[4][5] Generally, for a significant number of the incurred samples, the percent difference between the values obtained by the two methods should be within a predefined limit (e.g., ±20%).

Data Presentation: A Quantitative Comparison

The following tables summarize hypothetical experimental data to illustrate the impact of using a SIL internal standard (Method A) versus a structural analog (Method B) on key validation parameters.

Table 1: Accuracy and Precision

QC LevelMethod A (SIL IS)Method B (Structural Analog IS)
Mean Accuracy (%) Precision (%RSD) Mean Accuracy (%) Precision (%RSD)
Low QC101.23.595.88.2
Medium QC99.52.8104.16.5
High QC100.82.198.25.1

Table 2: Linearity of Calibration Curve

ParameterMethod A (SIL IS)Method B (Structural Analog IS)
Correlation Coefficient (r²) > 0.998> 0.995
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL

Table 3: Cross-Validation of Incurred Samples (n=20)

Method A vs. Method B
Samples within ±20% Difference 18/20 (90%)
Mean % Difference -4.5%
Correlation of Results (r²) 0.985

Visualizing the Process and Rationale

Diagrams can effectively illustrate complex workflows and logical relationships.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS_A Add IS-A (SIL) Sample->Add_IS_A Add_IS_B Add IS-B (Analog) Sample->Add_IS_B Protein_Precip_A Protein Precipitation Add_IS_A->Protein_Precip_A Protein_Precip_B Protein Precipitation Add_IS_B->Protein_Precip_B LCMS_A LC-MS/MS Analysis (Method A) Protein_Precip_A->LCMS_A LCMS_B LC-MS/MS Analysis (Method B) Protein_Precip_B->LCMS_B Data_A Data Analysis A LCMS_A->Data_A Data_B Data Analysis B LCMS_B->Data_B Compare Compare Results Data_A->Compare Data_B->Compare

Caption: Workflow for the cross-validation of two analytical methods.

logical_relationship cluster_analyte Analyte Behavior cluster_is Internal Standard Compensation cluster_result Analytical Result Analyte Analyte Analyte_Extraction Extraction Variability Analyte->Analyte_Extraction Analyte_Ionization Ionization Fluctuation Analyte->Analyte_Ionization SIL_IS SIL Internal Standard Analyte_Extraction->SIL_IS Mirrors closely Analog_IS Analog Internal Standard Analyte_Extraction->Analog_IS May differ Analyte_Ionization->SIL_IS Mirrors closely Analyte_Ionization->Analog_IS May differ Accurate_Result Accurate & Precise Result SIL_IS->Accurate_Result Biased_Result Potentially Biased Result Analog_IS->Biased_Result

Caption: Impact of internal standard choice on analytical results.

Conclusion

Cross-validation of analytical methods is a critical step in ensuring the integrity and comparability of bioanalytical data, particularly in regulated environments. While stable isotope-labeled internal standards remain the preferred choice for achieving the highest levels of accuracy and precision, structural analogs can be a viable alternative when SIL standards are not feasible.[1] The choice of internal standard should be justified, and the cross-validation study must be designed and executed with rigor to ensure that data generated from different methods can be reliably compared and combined.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.